molecular formula C6H14O6 B12403246 L-Sorbitol-13C

L-Sorbitol-13C

Cat. No.: B12403246
M. Wt: 183.16 g/mol
InChI Key: FBPFZTCFMRRESA-NDTSWHIVSA-N
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Description

L-Sorbitol-13C is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2R,3S,4S,5S)-(113C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i1+1/t3-,4+,5+,6+/m1

InChI Key

FBPFZTCFMRRESA-NDTSWHIVSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Purification of L-Sorbitol-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical synthesis and purification methods for L-Sorbitol-13C. This isotopically labeled sugar alcohol is a valuable tool in metabolic research and as a tracer in various biomedical applications.

Chemical Synthesis of this compound

The most common and industrially applied method for synthesizing sorbitol is the reduction of glucose.[1] For the synthesis of this compound, the logical precursor is the correspondingly labeled L-Glucose-13C. The primary method for this transformation is catalytic hydrogenation, which involves the reduction of the aldehyde group in glucose to a primary alcohol group.[2]

Catalytic transfer hydrogenation (CTH) presents a viable alternative to traditional hydrogenation with gaseous hydrogen, often being more suitable for laboratory-scale synthesis.[3][4] This method utilizes a hydrogen donor, such as 2-propanol or 1,4-butanediol, in the presence of a catalyst.[4][5]

Key Synthesis Reaction:

The fundamental reaction is the reduction of L-Glucose-13C to this compound.

L-Glucose-13C L-Glucose-13C This compound This compound L-Glucose-13C->this compound Catalytic Hydrogenation (e.g., Raney Ni, H2 or CTH) cluster_purification Purification Workflow raw_product Crude this compound Solution chromatography Chromatographic Separation (e.g., HILIC) raw_product->chromatography sorbitol_fraction This compound Fractions chromatography->sorbitol_fraction Separate Isomers mannitol_fraction Mannitol-13C Fractions (By-product) chromatography->mannitol_fraction concentration Concentration (Evaporation) sorbitol_fraction->concentration crystallization Recrystallization concentration->crystallization pure_product Pure Crystalline this compound crystallization->pure_product

References

A Technical Guide to L-Sorbitol-13C: Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Sorbitol-13C, focusing on the critical parameters of isotopic purity and enrichment. Understanding these concepts is paramount for the successful application of 13C-labeled compounds in metabolic research, drug development, and clinical diagnostics. This guide details the analytical methodologies used to determine these properties, presents quantitative data for commercially available standards, and illustrates the biochemical context of sorbitol metabolism.

Core Concepts: Isotopic Purity vs. Isotopic Enrichment

In the realm of stable isotope-labeled compounds, the terms "isotopic purity" and "isotopic enrichment" are often used, sometimes interchangeably, leading to confusion. However, they represent distinct and crucial quality attributes of an isotopically labeled molecule like this compound.

  • Isotopic Purity: This parameter refers to the percentage of molecules of a compound that are labeled with the desired isotope. For instance, a batch of L-Sorbitol-1-13C with 99% isotopic purity means that 99% of the sorbitol molecules in that batch contain a 13C atom at the C1 position. The remaining 1% of the molecules would be unlabeled (containing only 12C at all carbon positions).

  • Isotopic Enrichment: This term describes the abundance of a specific isotope at a particular atomic position in a molecule, expressed as a percentage of the total isotopes at that position. For a 13C-labeled compound, it represents the percentage of the labeled carbon atom that is 13C. For example, a 99 atom % 13C enrichment for L-Sorbitol-1-13C indicates that at the C1 position, 99% of the carbon atoms are 13C and 1% are the naturally abundant 12C.

It is important to note that for a singly labeled compound, the values for isotopic purity and isotopic enrichment are often very similar. However, for molecules with multiple labeled sites, the distinction becomes more critical.

Quantitative Data of Commercially Available this compound

The quality of isotopically labeled standards is a critical factor in the accuracy and reproducibility of experimental results. The following table summarizes the isotopic purity and enrichment specifications for various commercially available this compound isotopologues.

Product NameLabeling PositionIsotopic Purity/EnrichmentChemical PuritySupplier (Example)
D-Sorbitol-1-13CC199 atom % 13C[1]≥98%Sigma-Aldrich
D-Sorbitol-2-13CC299 atom % 13C99% (CP)[2]Sigma-Aldrich
D-Sorbitol-U-13C6Uniformly labeled98%98%[3][4][5]Cambridge Isotope Laboratories, Inc.
D-Sorbitol-13CNot specified98.0%Not specifiedMedchemExpress

Experimental Protocols for Determination of Isotopic Purity and Enrichment

The accurate determination of isotopic purity and enrichment relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry is a powerful tool for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of ions. For this compound, this technique can precisely quantify the relative abundance of the 13C-labeled and unlabeled molecules.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A detailed protocol for the quantitative analysis of sorbitol in biological samples using LC-MS/MS has been described and can be adapted for isotopic enrichment analysis.[6][7]

Sample Preparation (from Human Plasma): [6][7]

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., uniformly 13C-labeled sorbitol, D-Sorbitol-U-13C6).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters:

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sorbitol.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Ionization: Electrospray ionization (ESI) in negative mode is often employed for sorbitol analysis.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for unlabeled sorbitol (m/z 181.1 -> 89.1) and 13C6-sorbitol (m/z 187.1 -> 92.1) would be monitored.

Data Analysis:

The isotopic enrichment is calculated by comparing the peak areas of the 13C-labeled sorbitol to the unlabeled sorbitol. The ratio of these areas, after correcting for the natural abundance of 13C, provides the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination

13C NMR spectroscopy is a direct and powerful method for determining the isotopic purity of 13C-labeled compounds. It allows for the identification and quantification of the 13C label at specific atomic positions.

Methodology: Quantitative 13C NMR

Sample Preparation: [1][8][9][10]

  • Dissolution: Dissolve an accurately weighed amount of the this compound sample (typically 10-50 mg for good signal-to-noise) in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in a clean NMR tube.

  • Internal Standard: Add a known amount of an internal standard for quantification if required.

  • Filtration: Filter the solution to remove any particulate matter.

NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Pulse Sequence: A standard proton-decoupled 13C NMR experiment is typically used. For accurate quantification, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the carbon nuclei) is crucial for accurate integration.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Data Analysis:

The isotopic purity is determined by integrating the signal of the 13C-labeled carbon and comparing it to the signals of the corresponding carbon in any unlabeled species present. The relative integrals directly correspond to the molar ratio of the labeled and unlabeled molecules.

Mandatory Visualizations

Biochemical Pathway: The Polyol Pathway

L-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose.[11][12][13][14] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake.

Polyol_Pathway cluster_AR cluster_SDH Glucose Glucose Sorbitol L-Sorbitol Glucose->Sorbitol AR Aldose Reductase Fructose Fructose Sorbitol->Fructose SDH Sorbitol Dehydrogenase NADPH NADPH NADPH->AR NADP NADP+ NAD NAD+ NAD->SDH NADH NADH AR->NADP SDH->NADH LCMSMS_Workflow start Start: Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) start->prep lc Liquid Chromatography (HILIC Separation) prep->lc ms Tandem Mass Spectrometry (ESI, MRM Detection) lc->ms data Data Acquisition (Peak Integration) ms->data calc Calculation of Isotopic Enrichment data->calc end End: Report Enrichment % calc->end NMR_Workflow start Start: this compound Sample prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep nmr Quantitative 13C NMR (Inverse-gated Decoupling, Long d1) prep->nmr process Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr->process integrate Signal Integration process->integrate calc Calculation of Isotopic Purity integrate->calc end End: Report Purity % calc->end

References

L-Sorbitol-13C as a Metabolic Tracer for In Vivo Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Sorbitol-13C as a metabolic tracer for in vivo studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret in vivo experiments utilizing this stable isotope tracer. The guide covers the core principles of this compound tracing, its metabolic fate, detailed experimental protocols, and data interpretation strategies.

Introduction to this compound as a Metabolic Tracer

L-Sorbitol, a sugar alcohol, is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. The use of L-Sorbitol labeled with the stable isotope carbon-13 (¹³C) allows for the direct tracing of its metabolic fate in vivo. This provides a powerful tool to investigate the activity of the polyol pathway and its contribution to various physiological and pathological states, particularly in the context of diabetes and its complications.[1]

By introducing this compound into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites, primarily fructose and subsequently glucose.[2] This enables the quantification of metabolic flux through the polyol pathway, providing insights into the enzymatic activities of sorbitol dehydrogenase.

The Polyol Pathway and its Significance

The polyol pathway consists of two primary enzymatic reactions:

  • Aldose Reductase: Reduces glucose to sorbitol, utilizing NADPH as a cofactor.

  • Sorbitol Dehydrogenase: Oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[1][3]

Under normal physiological conditions, this pathway is considered a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased.[4] The accumulation of sorbitol in tissues that do not readily metabolize it, such as the lens, nerve, and kidney, can lead to osmotic stress and cellular damage, contributing to diabetic complications like cataracts, neuropathy, and nephropathy.[1]

The conversion of sorbitol to fructose can also have metabolic consequences. Fructose can be phosphorylated to fructose-1-phosphate and enter glycolysis, or it can be converted to fructose-6-phosphate. The increased production of fructose and the altered NADH/NAD+ ratio from sorbitol dehydrogenase activity can contribute to oxidative stress and the formation of advanced glycation end-products (AGEs).[5]

Experimental Design for In Vivo this compound Tracer Studies

A typical in vivo study using this compound involves the administration of the tracer to an animal model, followed by the collection of biological samples at various time points for analysis.

Animal Models

The choice of animal model is critical and depends on the research question. Common models for studying metabolic diseases like diabetes include:

  • Streptozotocin (STZ)-induced diabetic rodents: A model for type 1 diabetes.

  • db/db or ob/ob mice: Genetic models of type 2 diabetes and obesity.

  • Normal, healthy rodents: As a control group to establish baseline metabolic flux.

Tracer Administration

This compound can be administered through several routes, each with its own advantages and considerations.

Administration RouteAdvantagesConsiderations
Oral Gavage - Mimics dietary intake- Non-invasive- Requires fasting to ensure absorption- First-pass metabolism in the liver
Intravenous (IV) Infusion - Bypasses first-pass metabolism- Precise control over tracer delivery- More invasive- Requires catheterization
Intraperitoneal (IP) Injection - Less invasive than IV- Rapid absorption- Potential for incomplete absorption- Less precise control than IV

A study utilizing ¹⁴C-labeled sorbitol in rats demonstrated that orally administered sorbitol is almost completely absorbed.[2]

Sample Collection and Processing

Biological samples are collected at predetermined time points to track the dynamic changes in labeled metabolites.

Sample TypeCollection MethodProcessing
Blood Tail vein, cardiac puncturePlasma or serum separation, immediate freezing
Tissues (Liver, Kidney, Lens, Nerve) Dissection after euthanasiaFlash-freezing in liquid nitrogen, homogenization
Urine Metabolic cagesCollection over time, immediate freezing
Exhaled Air Metabolic chambersCollection of CO₂ for isotopic analysis

Rapid quenching of metabolic activity is crucial to prevent post-collection changes in metabolite levels. This is typically achieved by flash-freezing tissues in liquid nitrogen immediately after dissection.[6]

Analytical Methodologies

The analysis of ¹³C-labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive technique for detecting and quantifying isotopologues of metabolites.[7][8]

Sample Preparation for MS:

  • Metabolite Extraction: Tissues are homogenized and metabolites are extracted using a solvent system (e.g., methanol/chloroform/water).

  • Derivatization (for GC-MS): Polar metabolites are chemically modified to increase their volatility for GC analysis.

  • Analysis: The sample is introduced into the mass spectrometer, which separates ions based on their mass-to-charge ratio, allowing for the quantification of different ¹³C-labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule, which can be invaluable for elucidating metabolic pathways.[9][10] In vivo NMR can also be used to non-invasively monitor the metabolism of this compound in real-time.[11]

Data Analysis and Interpretation

The primary goal of a tracer study is to determine the metabolic fate of the tracer and to quantify the flux through specific pathways.

Metabolic Fate of this compound

Based on the known biochemistry of the polyol pathway and findings from a study with ¹⁴C-labeled sorbitol, the expected downstream metabolites of this compound are:[2]

  • ¹³C-Fructose: The direct product of sorbitol dehydrogenase activity.

  • ¹³C-Glucose: Formed from ¹³C-fructose via gluconeogenesis in the liver. A significant portion of the administered sorbitol label is expected to be recovered as glucose.[2]

  • ¹³C-Lactate and ¹³C-Pyruvate: Downstream metabolites from the entry of ¹³C-fructose into glycolysis.

  • ¹³C-Glycogen: Synthesized from ¹³C-glucose in the liver and muscle.

  • ¹³CO₂: From the complete oxidation of labeled metabolites in the TCA cycle.

Quantitative Data Presentation

The results of a tracer study are typically presented as the fractional enrichment of ¹³C in various metabolites over time.

Table 1: Hypothetical Fractional Enrichment of ¹³C in Key Metabolites Following Oral Administration of this compound in a Diabetic Mouse Model

Time Point¹³C-Sorbitol (Plasma)¹³C-Fructose (Liver)¹³C-Glucose (Plasma)
0 min 0.011 (natural abundance)0.011 (natural abundance)0.011 (natural abundance)
15 min 0.550.350.15
30 min 0.300.450.25
60 min 0.100.250.30
120 min 0.020.100.20

Data are hypothetical and for illustrative purposes only.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) uses mathematical models to estimate the rates of metabolic reactions from isotopic labeling data. By fitting the measured ¹³C enrichment data to a metabolic network model, it is possible to quantify the flux through the polyol pathway and connected pathways.

Experimental Protocols

Protocol for Oral Administration of this compound in Mice
  • Animal Preparation: Fast mice for 4-6 hours to ensure gastric emptying.

  • Tracer Preparation: Dissolve this compound (e.g., [U-¹³C₆]-Sorbitol) in sterile water to a final concentration of 100 mg/mL.

  • Administration: Administer the tracer solution via oral gavage at a dose of 2 g/kg body weight.

  • Sample Collection: Collect blood and tissues at specified time points (e.g., 15, 30, 60, 120 minutes) post-gavage.

  • Sample Processing: Immediately process blood to plasma and flash-freeze tissues in liquid nitrogen. Store all samples at -80°C until analysis.

Protocol for Metabolite Extraction from Liver Tissue
  • Homogenization: Homogenize approximately 50 mg of frozen liver tissue in a pre-chilled mixture of methanol, chloroform, and water.

  • Phase Separation: Centrifuge the homogenate to separate the polar (methanol/water) and non-polar (chloroform) phases.

  • Drying: Collect the polar phase containing the metabolites of interest and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for MS or NMR analysis.

Visualizations

Metabolic Pathway

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Fructose_6_P Fructose-6-Phosphate Fructose->Fructose_6_P Hexokinase Glycolysis Glycolysis Fructose_6_P->Glycolysis

Caption: The Polyol Pathway converts glucose to fructose via sorbitol.

Experimental Workflow

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation Tracer_Admin This compound Administration (e.g., Oral Gavage) Animal_Model Animal Model (e.g., Diabetic Mouse) Sample_Collection Time-Course Sample Collection (Blood, Tissues) Animal_Model->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis LC-MS or NMR Analysis Metabolite_Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Pathway_Mapping Pathway Activity Mapping

Caption: General workflow for an in vivo this compound tracer study.

Logical Relationship of Downstream Metabolites

Metabolite_Fate Sorbitol This compound Fructose Fructose-13C Sorbitol->Fructose Glucose Glucose-13C Fructose->Glucose Gluconeogenesis Glycolysis Glycolysis Intermediates-13C Fructose->Glycolysis Glucose->Glycolysis TCA_Cycle TCA Cycle Intermediates-13C Glycolysis->TCA_Cycle CO2 13CO2 TCA_Cycle->CO2

Caption: Expected metabolic fate of the ¹³C label from this compound.

References

The Role of L-Sorbitol-¹³C in Elucidating Polyol Pathway Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the polyol pathway's role in metabolic research, with a core focus on the application of L-Sorbitol-¹³C as an isotopic tracer. We will detail the biochemical significance of this pathway, particularly in the context of diabetic complications, and provide comprehensive experimental methodologies for leveraging L-Sorbitol-¹³C to probe its dynamics. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to integrate this powerful technique into their studies.

Introduction: The Polyol Pathway and Its Significance

Under normal physiological conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, as seen in diabetes mellitus, this primary pathway becomes saturated.[1] The excess glucose is then shunted into an alternative metabolic route: the polyol pathway.[1] This two-step enzymatic process is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[2]

The pathway consists of two key enzymes:

  • Aldose Reductase (AR): This enzyme catalyzes the reduction of glucose to sorbitol, consuming NADPH as a cofactor.[3]

  • Sorbitol Dehydrogenase (SDH): Subsequently, SDH oxidizes sorbitol to fructose, in a reaction that utilizes NAD⁺ and produces NADH.[3]

The pathological consequences of sustained polyol pathway activation are threefold:

  • Osmotic Stress: Sorbitol is a polyol that does not readily cross cell membranes. Its intracellular accumulation in insulin-independent tissues (e.g., nerve, retina, kidney) increases intracellular osmotic pressure, leading to cell swelling and damage.[2]

  • Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of the master antioxidant, glutathione (GSH), by glutathione reductase. Its depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.[2]

  • Redox Imbalance: The production of NADH by sorbitol dehydrogenase alters the NADH/NAD⁺ ratio, which can disrupt mitochondrial function and further contribute to cellular stress.

Given its central role in diabetic pathophysiology, the polyol pathway is a key target for therapeutic intervention, primarily through the development of aldose reductase inhibitors (ARIs).[2]

L-Sorbitol-¹³C: A Tool for Measuring Pathway Flux

Isotope tracers are indispensable tools for quantifying the rate of metabolic reactions, a practice known as metabolic flux analysis. While ¹³C-labeled glucose is commonly used to measure the rate of sorbitol production via aldose reductase, L-Sorbitol-¹³C is a specialized tracer designed to directly investigate the second, and often rate-limiting, step of the pathway: the conversion of sorbitol to fructose by sorbitol dehydrogenase (SDH).[4]

By introducing L-Sorbitol-¹³C into a biological system (in vivo or in vitro), researchers can track the ¹³C label as it is incorporated into fructose. The rate of appearance of ¹³C-fructose provides a direct measure of SDH activity and the metabolic flux through this part of the pathway. This is particularly valuable for:

  • Determining the tissue-specific activity of SDH.

  • Understanding the downstream metabolic fate of sorbitol-derived carbon.

  • Assessing the efficacy of therapeutic agents that modulate the polyol pathway, such as ARIs, by quantifying their impact on the production of labeled fructose from accumulated sorbitol.

Quantitative Data from Polyol Pathway Research

The following tables summarize key quantitative data related to the polyol pathway, providing a reference for researchers designing and interpreting experiments.

Table 1: Polyol Pathway Metabolite Concentrations in Diabetic Models

TissueConditionGlucose (µmol/g)Sorbitol (nmol/g)Fructose (nmol/g)Reference(s)
Rat Sciatic Nerve Control2.8 ± 0.349 ± 5210 ± 20[5][6]
Diabetic12.5 ± 1.1350 ± 401250 ± 150[5][6]
Rat Lens Control-~50~200[7]
Diabetic-~5000~1000[7]
Human Erythrocytes Control5.5 mM (plasma)15.2 ± 1.2-[8]
Diabetic (Type 1)15.8 mM (plasma)55.6 ± 7.8-[8]
Human Serum Healthy (Fasting)4.8 ± 0.4 mM0.164 ± 0.044 mg/L1.39 ± 0.38 mg/L[9]
Diabetic (Type 2, Fasting)9.4 ± 1.9 mM0.280 ± 0.163 mg/L1.48 ± 0.49 mg/L[9]

Values are presented as mean ± SEM or SD where available. Note that units and experimental conditions may vary between studies.

Table 2: In Vitro Efficacy of Aldose Reductase Inhibitors (ARIs)

InhibitorIC₅₀ (nM)Enzyme SourceReference(s)
Zopolrestat3.1Human Placenta[4][10]
Epalrestat10Rat Lens
Epalrestat26Human Placenta
Sorbinil~500Not Specified[2]
Fidarestat26Not Specified
Imirestat8.5Rat Lens
Capparis spinosa Extract0.54 mg/mLBovine Lens

IC₅₀ is the half-maximal inhibitory concentration.

Table 3: In Vivo Efficacy of Aldose Reductase Inhibitors on Sorbitol Accumulation

InhibitorAnimal ModelTissueOral Dose (mg/kg)Sorbitol Reduction (%)Reference(s)
ZopolrestatDiabetic RatSciatic Nerve1.9 (ED₅₀)50
ZopolrestatDiabetic RatRetina17.6 (ED₅₀)50
ZopolrestatDiabetic RatLens18.4 (ED₅₀)50
ICI 105552Diabetic RatSciatic Nerve5070[6]
EpalrestatDiabetic RatBloodNot specifiedSignificant decrease

ED₅₀ is the dose required to achieve 50% of the maximum effect.

Visualizing the Polyol Pathway and Experimental Logic

Diagrams generated using Graphviz provide a clear visual representation of the biochemical pathways and experimental workflows.

Polyol_Pathway cluster_Pathway Polyol Pathway cluster_Cofactors Cofactor Conversion cluster_Pathology Pathological Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) NADPH NADPH Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (SDH) NAD NAD+ Osmotic_Stress Osmotic Stress (Sorbitol Accumulation) Sorbitol->Osmotic_Stress NADP NADP+ NADPH->NADP Oxidative_Stress Oxidative Stress (NADPH Depletion) NADP->Oxidative_Stress NADH NADH NAD->NADH Redox_Imbalance Redox Imbalance (Increased NADH/NAD+) NADH->Redox_Imbalance

Caption: The Polyol Pathway converts glucose to fructose via sorbitol, altering cellular redox balance.

Tracer_Logic cluster_Experiment Isotopic Tracer Experiment cluster_Enzyme Enzymatic Conversion cluster_Inhibitor Therapeutic Intervention Sorbitol_13C Administer L-Sorbitol-¹³C Sorbitol_Pool Intracellular ¹³C-Sorbitol Pool Sorbitol_13C->Sorbitol_Pool Fructose_13C ¹³C-Fructose (Product) Sorbitol_Pool->Fructose_13C Flux (Rate of Conversion) Analysis Quantify ¹³C Enrichment (GC-MS / NMR) Fructose_13C->Analysis SDH Sorbitol Dehydrogenase (SDH) SDH->Sorbitol_Pool ARI Aldose Reductase Inhibitor (ARI) ARI->SDH Indirectly affects substrate pool for SDH

Caption: L-Sorbitol-¹³C traces flux through sorbitol dehydrogenase to quantify fructose production.

Experimental_Workflow start Experimental Setup (e.g., Cell Culture, Animal Model) tracer Administer L-Sorbitol-¹³C start->tracer incubation Incubation / Time Course tracer->incubation sampling Tissue / Biofluid Sampling (e.g., Lens, Nerve, Plasma) incubation->sampling quench Metabolic Quenching (e.g., Liquid Nitrogen) sampling->quench extraction Metabolite Extraction (e.g., Perchloric Acid, Methanol/Chloroform) quench->extraction analysis Sample Analysis extraction->analysis derivatization Derivatization (for GC-MS) analysis->derivatization If GC-MS nmr NMR Analysis analysis->nmr If NMR gcms GC-MS Analysis derivatization->gcms data Data Processing & Flux Calculation gcms->data nmr->data

Caption: Workflow for a metabolic flux study using L-Sorbitol-¹³C from administration to data analysis.

Experimental Protocols

The following sections provide detailed, synthesized methodologies for conducting tracer experiments with L-Sorbitol-¹³C.

In Vivo Tracer Administration and Sample Collection

This protocol is a representative model for an in vivo study in rodents, based on methodologies for related tracer experiments.[7]

  • Animal Model: Utilize streptozotocin-induced diabetic rats or a relevant genetic model alongside age-matched controls.

  • Acclimatization: Allow animals to acclimate for at least one week with standard diet and water ad libitum.

  • Tracer Preparation: Dissolve L-Sorbitol-¹³C (e.g., D-Sorbitol-1-¹³C or U-¹³C₆) in sterile saline to a final concentration suitable for administration. The exact dose will depend on the experimental goals and analytical sensitivity.

  • Administration: Administer the L-Sorbitol-¹³C solution via oral gavage or intravenous infusion. Oral gavage is suitable for studying absorption and first-pass metabolism, while infusion allows for steady-state labeling.[7]

  • Time Course: Collect tissues and biofluids at various time points post-administration (e.g., 1, 3, 6, 24 hours) to capture the dynamics of sorbitol metabolism.[7]

  • Sample Collection: At each time point, anesthetize the animal and collect blood via cardiac puncture into heparinized tubes. Immediately centrifuge to obtain plasma.

  • Tissue Harvesting: Rapidly excise tissues of interest (e.g., lens, sciatic nerve, kidney, liver), rinse with ice-cold saline, blot dry, and immediately freeze-clamp with tongs pre-chilled in liquid nitrogen. This step is critical to quench all metabolic activity.

  • Storage: Store all plasma and tissue samples at -80°C until metabolite extraction.

Metabolite Extraction
  • Homogenization: Homogenize frozen tissue samples (~50-100 mg) in a pre-chilled solution, such as 1 mL of 0.6 M perchloric acid or a methanol/chloroform/water mixture (e.g., 5:2:2 v/v/v), using a tissue homogenizer.

  • Deproteinization: For plasma samples, precipitate proteins by adding an equal volume of ice-cold methanol, vortexing, and incubating at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites (including ¹³C-sorbitol and ¹³C-fructose).

  • Neutralization (for Acid Extraction): If using perchloric acid, neutralize the supernatant by adding a solution of potassium hydroxide (KOH). The resulting potassium perchlorate precipitate can be removed by another centrifugation step.

  • Drying: Lyophilize or use a vacuum concentrator to dry the final supernatant to a pellet. The dried extract is now ready for storage at -80°C or derivatization for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires chemical derivatization to make the polar polyols and sugars volatile. Silylation is a common and effective method.

  • Derivatization:

    • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to protect the carbonyl groups. Incubate at 37°C for 90 minutes.

    • Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 70°C for 30 minutes. This converts hydroxyl groups to trimethylsilyl (TMS) ethers.

  • GC-MS Parameters (Representative):

    • System: Agilent 7890A GC with a 5975C MS detector or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[1]

    • Injection: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) to enhance sensitivity and specificity for labeled compounds.

  • Ion Monitoring:

    • Monitor specific mass-to-charge (m/z) fragments for TMS-derivatized sorbitol and fructose. The mass of these fragments will be shifted by the number of ¹³C atoms in the molecule.

    • For example, for U-¹³C₆-Sorbitol (6 TMS), the molecular weight is increased by 6 Da compared to the unlabeled standard. Key fragments would be monitored at their expected m/z + 6.

    • Note: Glucose is often present in high concentrations and can interfere with fructose analysis. A chromatographic separation that resolves these sugars is essential. It may be necessary to turn off the MS detector during the elution of the large glucose peak to protect the filament.[9]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR allows for the direct, non-destructive analysis of ¹³C incorporation without derivatization.

  • Sample Preparation:

    • Reconstitute the dried metabolite extract in 500 µL of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Parameters (Representative):

    • Spectrometer: Bruker 600 MHz spectrometer or higher, equipped with a cryoprobe for enhanced sensitivity.

    • 1D ¹³C NMR: Acquire a proton-decoupled 1D ¹³C spectrum. This provides direct observation of the ¹³C signals.

      • Pulse Program: zgpg30 (or similar with proton decoupling).

      • Acquisition Time: ~1.0-1.5 s.

      • Relaxation Delay (D1): 2-4 s (longer for quaternary carbons).

      • Number of Scans (NS): 1024 or more, depending on sample concentration.

    • 2D ¹H-¹³C HSQC: This experiment is highly sensitive and provides excellent resolution, correlating each carbon with its attached proton(s). It is effective for identifying and quantifying specific isotopomers.

      • Pulse Program: hsqcedetgpsp (or similar).

      • Spectral Width: Optimized for the chemical shift range of sugars and polyols in both ¹H and ¹³C dimensions.

      • The appearance of cross-peaks in the HSQC spectrum confirms the presence of ¹³C at specific positions in the sorbitol and fructose molecules.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova, MestReNova).

    • Integrate the signals corresponding to specific carbon atoms in ¹³C-sorbitol and its metabolic product, ¹³C-fructose.

    • The ratio of the integrated signal of the product (¹³C-fructose) to the substrate (¹³C-sorbitol) over time allows for the calculation of metabolic flux.

Conclusion

The polyol pathway represents a critical nexus of metabolic dysregulation in hyperglycemia-driven pathologies. L-Sorbitol-¹³C serves as a powerful and specific tool for dissecting the second half of this pathway, providing direct quantitative measurement of sorbitol dehydrogenase activity and the metabolic fate of sorbitol. By combining in vivo tracer administration with robust analytical techniques like GC-MS and NMR, researchers can gain unprecedented insight into the tissue-specific flux of this pathway. This knowledge is fundamental for understanding the mechanisms of diabetic complications and for the preclinical evaluation of novel therapeutic inhibitors designed to mitigate cellular damage by targeting this crucial metabolic route.

References

Investigating Aldose Reductase Activity with L-Sorbitol-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aldose Reductase and the Polyol Pathway

Aldose reductase (AR), an enzyme belonging to the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway.[1][2] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway significantly increases.[3] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[4] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH).[5]

The overactivation of this pathway is strongly implicated in the pathogenesis of diabetic complications.[6] The accumulation of intracellular sorbitol creates osmotic stress, while the increased consumption of NADPH disrupts the cellular redox balance, leading to oxidative stress.[1][7] This cascade of events contributes to cellular damage in various tissues, including the nerves, retina, lens, and kidneys, leading to neuropathy, retinopathy, cataracts, and nephropathy.[2][8] Consequently, aldose reductase is a prime therapeutic target for the development of interventions to prevent or delay these debilitating complications.[2]

Investigating the activity of aldose reductase is crucial for understanding its role in disease and for the discovery of novel inhibitors. The use of stable isotope-labeled substrates, such as L-Sorbitol-¹³C, in conjunction with modern analytical techniques, provides a powerful and specific approach for these investigations.

The Utility of L-Sorbitol-¹³C in Aldose Reductase Research

While traditional assays monitor the consumption of the cofactor NADPH, the use of a ¹³C-labeled substrate like L-Sorbitol offers distinct advantages, particularly for mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) based methods.

  • Specificity and Tracking: L-Sorbitol-¹³C allows for the unambiguous tracking of the substrate and its metabolic products. The mass difference introduced by the ¹³C isotopes enables mass spectrometers to selectively measure the labeled compounds, distinguishing them from endogenous, unlabeled sorbitol and other interfering molecules in complex biological samples like cell lysates or plasma.[9]

  • Enhanced Sensitivity and Quantification: When used as an internal standard, stable isotope-labeled compounds are the gold standard for accurate quantification in LC-MS/MS assays.[10] This approach corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible data.

  • Structural and Mechanistic Insights: ¹³C NMR spectroscopy can be employed to monitor the conversion of ¹³C-labeled substrates in real-time.[11][12] This can provide valuable information on reaction kinetics and help identify and quantify intermediates and final products of the enzymatic reaction.

Experimental Protocols

This section details methodologies for investigating aldose reductase activity. While many standard protocols use substrates like DL-glyceraldehyde, these can be adapted for use with ¹³C-labeled substrates for analysis by mass spectrometry or NMR.

Spectrophotometric Enzyme Activity Assay

This fundamental assay measures AR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[13]

Principle: Aldose Reductase + Substrate (e.g., Glucose, DL-glyceraldehyde) + NADPH → Sorbitol (or corresponding alcohol) + NADP⁺

Materials and Reagents:

  • Purified Aldose Reductase or tissue/cell lysate

  • Substrate: DL-glyceraldehyde or Glucose

  • Cofactor: NADPH

  • Assay Buffer (e.g., Sodium Phosphate Buffer, pH 6.2-7.2)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare Reagent Mix: In a microplate well or cuvette, combine the assay buffer, substrate solution, and purified enzyme or lysate.

  • Inhibitor Pre-incubation: Add the test inhibitor compound at various concentrations to the appropriate wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C.[14]

  • Initiate Reaction: Start the enzymatic reaction by adding NADPH solution to all wells.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at 37°C. Record readings every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of NADPH oxidation (ΔAbs/min). For inhibitor screening, calculate the percentage of inhibition for each concentration relative to a control without inhibitor. Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]

LC-MS/MS Method for Sorbitol Quantification

This protocol is designed for the highly sensitive and specific quantification of sorbitol from biological samples. The use of L-Sorbitol-¹³C as an internal standard is critical for accuracy.[9][10]

Principle: Biological samples are processed to extract metabolites. The extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). L-Sorbitol-¹³C is added at the beginning of sample preparation to serve as an internal standard for the quantification of endogenous sorbitol.

Materials and Reagents:

  • Biological Sample (e.g., plasma, cell lysate, tissue homogenate)

  • L-Sorbitol-¹³C (as internal standard)

  • Protein Precipitation Solvent (e.g., ice-cold acetonitrile or methanol)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column[10]

  • Mobile Phases (e.g., Acetonitrile and Ammonium Acetate Buffer)[9]

Protocol:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a known volume of sample (e.g., 100 µL), add a fixed amount of L-Sorbitol-¹³C internal standard solution.

    • Add 3-4 volumes of ice-cold protein precipitation solvent (e.g., acetonitrile).

    • Vortex thoroughly for 3 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample extract onto the HILIC column.

    • Separate the analytes using a gradient of mobile phases.

    • Detect sorbitol and L-Sorbitol-¹³C using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both labeled and unlabeled sorbitol need to be determined.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of unlabeled sorbitol spiked with the fixed concentration of the L-Sorbitol-¹³C internal standard.

    • Quantify the amount of sorbitol in the biological samples by comparing the peak area ratio of endogenous sorbitol to the L-Sorbitol-¹³C internal standard against the calibration curve.

Data Presentation

Quantitative data is essential for comparing experimental results. The following tables provide representative data for aldose reductase kinetics and inhibition.

Table 1: Kinetic Parameters of Aldose Reductase for Various Substrates

SubstrateKₘVₘₐₓSource OrganismReference
D-Glucose (aldehyde form)~2.5 µM-Human[6]
D-Glucose (total)35-200 mM-Human[6]
DL-Glyceraldehyde8-50 µM-Human[16]
4-Hydroxynonenal (4-HNE)10-30 µM-Human[3]
Galactose---[4]

Kₘ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates higher affinity of the enzyme for the substrate.

Table 2: IC₅₀ Values of Common Aldose Reductase Inhibitors

InhibitorIC₅₀ ValueSourceReference
Epalrestat--[6]
Sorbinil~3.45 µM-[15]
Fidarestat--[17]
Nifedipine2.5 µMRecombinant Human AR[15]
Cinnarizine5.87-8.77 µM-[18]
Quercetin--[6]
AL-1576Potent InhibitorBovine/Rat Lens[19]

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Example Reagent Concentrations for Spectrophotometric Assay

ReagentFinal ConcentrationReference
Sodium Phosphate Buffer (pH 7.2)50 mM[20]
Lithium Sulfate0.2 mM[20]
2-Mercaptoethanol5 mM[20]
DL-Glyceraldehyde (Substrate)10 mM[20]
NADPH (Cofactor)0.1 mM[20]

Visualization of Pathways and Workflows

Diagrams are provided to visually represent the core concepts discussed in this guide.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH NADPH NADPH NADP NADP+ NADPH->NADP AR Aldose Reductase (AR) NADPH->AR NAD NAD+ NADH NADH NAD->NADH SDH Sorbitol Dehydrogenase (SDH) NAD->SDH AR->NADP SDH->NADH

Caption: The Polyol Pathway of glucose metabolism.

Inhibitor_Screening_Workflow start Start: Compound Library assay_prep Prepare Assay Plate: Enzyme + Buffer start->assay_prep add_compounds Add Test Compounds & Pre-incubate assay_prep->add_compounds start_reaction Initiate Reaction (Add Substrate + NADPH) add_compounds->start_reaction measure Measure AR Activity (e.g., Spectrophotometry) start_reaction->measure data_analysis Data Analysis: Calculate % Inhibition measure->data_analysis is_hit Potent Inhibition? data_analysis->is_hit hit_validation Hit Validation: IC50 Determination is_hit->hit_validation Yes no_hit Discard Compound is_hit->no_hit No end End: Validated Hit hit_validation->end

Caption: Experimental workflow for screening aldose reductase inhibitors.

Cellular_Stress_Pathway hyperglycemia Hyperglycemia (High Glucose) ar_activation Aldose Reductase (AR) Activation hyperglycemia->ar_activation nadph_depletion NADPH Depletion ar_activation->nadph_depletion sorbitol_acc Sorbitol Accumulation ar_activation->sorbitol_acc gsh_decrease Glutathione (GSH) Decrease nadph_depletion->gsh_decrease oxidative_stress Oxidative Stress (ROS Increase) gsh_decrease->oxidative_stress osmotic_stress Osmotic Stress sorbitol_acc->osmotic_stress sdh_activation Sorbitol Dehydrogenase (SDH) Activation sorbitol_acc->sdh_activation cell_damage Cellular Damage & Diabetic Complications osmotic_stress->cell_damage fructose_acc Fructose Accumulation sdh_activation->fructose_acc nadh_increase NADH Increase sdh_activation->nadh_increase nadh_increase->oxidative_stress pkc_activation PKC Activation oxidative_stress->pkc_activation inflammation Inflammation (NF-κB Activation) oxidative_stress->inflammation pkc_activation->cell_damage inflammation->cell_damage

Caption: Aldose reductase-mediated cellular stress mechanisms.

References

Navigating the Stability of L-Sorbitol-¹³C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of L-Sorbitol-¹³C under various storage conditions. As a critical component in numerous research and pharmaceutical applications, including as a tracer in metabolic studies and an excipient in drug formulations, understanding its stability profile is paramount to ensuring data integrity and product efficacy. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability Profile and Storage Recommendations

L-Sorbitol-¹³C, a stable isotope-labeled sugar alcohol, is generally a stable compound under recommended storage conditions. The primary factors influencing its stability are temperature, humidity, and light.

Data Summary: Solid-State Stability of L-Sorbitol-¹³C

While comprehensive, publicly available stability data for L-Sorbitol-¹³C under various ICH (International Council for Harmonisation) conditions are limited, the following table summarizes the recommended storage conditions based on manufacturer data for isotopically labeled D-Sorbitol and general knowledge of polyol stability. This data should be considered illustrative, and it is imperative to conduct product-specific stability studies.

Storage ConditionTemperatureRelative HumidityDurationRecommended Action
Long-Term Room Temperature (20-25°C)Controlled (e.g., <60% RH)Up to re-test periodStore in a well-closed container, protected from moisture and light.
Accelerated 40°C75% RH6 MonthsUsed to predict long-term stability and identify potential degradation products.
Stress Conditions > 200°CHigh Humidity (>80% RH)VariableTo understand degradation pathways and validate stability-indicating methods.

Key Stability Insights:

  • Solid State: In its solid, crystalline form, L-Sorbitol-¹³C is highly stable when stored at controlled room temperature and low humidity, protected from light.[1][2][3][4]

  • Hygroscopicity: Sorbitol is known to be hygroscopic.[5] Exposure to high humidity can lead to moisture absorption, which may result in physical changes such as clumping and potential chemical degradation over time.

  • Thermal Degradation: Significant thermal degradation of sorbitol generally occurs at temperatures above 200°C.

  • Solution Stability: The stability of L-Sorbitol-¹³C in solution is dependent on the solvent, pH, and storage temperature. Aqueous solutions are susceptible to microbial growth and should be prepared fresh or stored under sterile conditions at low temperatures (e.g., 2-8°C or frozen).

Potential Degradation Pathways

Understanding the potential degradation pathways of L-Sorbitol-¹³C is crucial for developing stability-indicating analytical methods and for identifying potential impurities.

dot

DegradationPathways LSorbitol13C L-Sorbitol-¹³C Oxidation Oxidation LSorbitol13C->Oxidation [O] Dehydration Dehydration LSorbitol13C->Dehydration -H₂O Esterification Esterification (in presence of carboxylic acids) LSorbitol13C->Esterification Fructose13C L-Fructose-¹³C / L-Sorbose-¹³C Oxidation->Fructose13C Anhydrohexitols Anhydrohexitols (e.g., Sorbitans) Dehydration->Anhydrohexitols SorbitolEsters13C L-Sorbitol-¹³C Esters Esterification->SorbitolEsters13C

Caption: Potential degradation pathways of L-Sorbitol-¹³C.

Description of Pathways:

  • Oxidation: One of the primary degradation pathways for sorbitol is oxidation, which can convert it to its corresponding ketose, L-sorbose, or to L-fructose. This can be initiated by oxidizing agents or enzymatic activity.

  • Dehydration: Under acidic conditions and/or elevated temperatures, sorbitol can undergo intramolecular dehydration to form various anhydrohexitols, such as sorbitans.

  • Esterification: In formulations containing carboxylic acids, L-Sorbitol-¹³C can undergo esterification to form sorbitol esters. This has been observed in studies with monoclonal antibody formulations containing sorbitol and glutamic acid residues.

  • Maillard-type Reactions: In the presence of amino acids and under heat, sorbitol can be a precursor to glucose, which can then participate in Maillard browning reactions.

Experimental Protocols for Stability Assessment

A robust stability testing program for L-Sorbitol-¹³C should include long-term, accelerated, and forced degradation studies. The following outlines a representative experimental protocol.

3.1. Forced Degradation Study Protocol

A forced degradation study is essential for developing and validating a stability-indicating analytical method.

ForcedDegradationWorkflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/RI/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal Stress (e.g., 105°C, solid state) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->HPLC ImpurityProfiling Impurity Profiling and Identification HPLC->ImpurityProfiling NMR ¹³C and ¹H NMR Spectroscopy ImpurityProfiling->NMR Structure Elucidation LSorbitol13C L-Sorbitol-¹³C Sample LSorbitol13C->Acid LSorbitol13C->Base LSorbitol13C->Oxidative LSorbitol13C->Thermal LSorbitol13C->Photolytic LSorbitol13C->NMR Initial Characterization

Caption: Key factors influencing the stability of L-Sorbitol-¹³C.

Conclusion

L-Sorbitol-¹³C is a chemically stable molecule under recommended storage conditions. However, its hygroscopicity and susceptibility to degradation under stress conditions of high temperature, extreme pH, and in the presence of oxidizing agents or reactive excipients necessitate a thorough understanding and control of its storage and handling. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for ensuring the quality, purity, and integrity of L-Sorbitol-¹³C in research and pharmaceutical applications. For definitive stability data, it is always recommended to consult the manufacturer's certificate of analysis and conduct in-house stability studies tailored to the specific application and formulation.

References

Interpreting the Certificate of Analysis for L-Sorbitol-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for L-Sorbitol-13C, an isotopically labeled sugar alcohol crucial for a range of research and development applications, including metabolic studies and as an internal standard in analytical assays. Understanding the nuances of a CoA is paramount for ensuring the quality, purity, and suitability of this critical reagent for experimental work.

Understanding the Certificate of Analysis: Key Parameters

A Certificate of Analysis for this compound provides a batch-specific summary of its quality and purity, as determined by a series of analytical tests. While the exact format may vary between suppliers, a typical CoA will include the following key quantitative parameters. The data presented in the following tables is a representative compilation based on typical specifications for isotopically labeled compounds and sorbitol products.

Table 1: Identification and General Properties
ParameterSpecificationRepresentative Result
Product Name This compoundThis compound
CAS Number 6706-59-8 (unlabeled)6706-59-8 (unlabeled)
Molecular Formula C₅¹³CH₁₄O₆C₅¹³CH₁₄O₆
Molecular Weight 183.16 g/mol 183.16 g/mol
Appearance White to off-white solidConforms
Solubility Soluble in water and DMSOConforms
Table 2: Purity and Isotopic Abundance
ParameterSpecificationRepresentative ResultMethod
Chemical Purity ≥98%99.5%HPLC
Isotopic Purity (¹³C) ≥99 atom %99.2 atom %Mass Spectrometry
Optical Rotation [α]²⁰/D -2.0° ± 0.5° (c=10, H₂O)-1.9°Polarimetry
Table 3: Impurity Profile
ParameterSpecificationRepresentative ResultMethod
Water Content ≤1.0%0.5%Karl Fischer Titration
Related Sugars ≤0.5%0.2%HPLC
Residual Solvents As per USP <467>CompliesGC-HS
Heavy Metals ≤10 ppm<5 ppmICP-MS

Experimental Protocols: A Closer Look at the Methodologies

The data presented in a CoA is the result of rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography is a cornerstone technique for assessing the chemical purity of this compound and quantifying related sugar impurities.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For polar compounds like sorbitol, a Hydrophilic Interaction Liquid Chromatography (HILIC) mode is often employed.

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is typically used, as sorbitol lacks a strong UV chromophore.

  • Experimental Workflow:

    HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Solvent Mobile Phase Diluent Sample->Solvent Dissolve Vial HPLC Vial Solvent->Vial Transfer Injector Autosampler Vial->Injector Column HILIC Column Injector->Column Injection Detector RI or ELSD Detector Column->Detector Elution Data Chromatogram Detector->Data Signal Integration Peak Integration Data->Integration Calculation Purity Calculation Integration->Calculation Area % Report Result Calculation->Report

    Caption: HPLC workflow for chemical purity analysis.

  • Typical Parameters:

    • Column: Amino-propyl or amide-based HILIC column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index (RI).

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the definitive technique for determining the isotopic enrichment of this compound.

  • Principle: This technique measures the mass-to-charge ratio (m/z) of ions. For isotopically labeled compounds, the mass spectrum will show a distribution of ions corresponding to the different isotopic compositions. The relative intensities of these peaks are used to calculate the atom percent enrichment of ¹³C.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) is used. Often, this is coupled with a liquid chromatography system (LC-MS).

  • Experimental Workflow:

    MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample This compound Solvent LC-MS Grade Solvent Sample->Solvent Dissolve Dilution Diluted Sample Solvent->Dilution LC LC System Dilution->LC IonSource ESI Source LC->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization MS_Detector Detector MassAnalyzer->MS_Detector Separation (m/z) MassSpectrum Mass Spectrum MS_Detector->MassSpectrum Isotopologue Isotopologue Peak Integration MassSpectrum->Isotopologue Enrichment Isotopic Enrichment Calculation Isotopologue->Enrichment Result Atom % 13C Enrichment->Result

    Caption: LC-MS workflow for isotopic purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While not always quantitatively reported on a routine CoA for purity, NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound, including the position of the ¹³C label.

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The presence of the ¹³C isotope at a specific position will result in characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to spin-spin coupling.

  • Signaling Pathway Analogy for NMR Data Interpretation:

    NMR_Interpretation cluster_spectra NMR Spectra cluster_info Extracted Information cluster_structure Structural Elucidation H1_NMR 1H NMR ChemShift Chemical Shifts H1_NMR->ChemShift Coupling Coupling Constants (J) H1_NMR->Coupling C13_NMR 13C NMR C13_NMR->ChemShift C13_NMR->Coupling HSQC 2D HSQC Connectivity 1H-13C Connectivity HSQC->Connectivity Structure Confirmed Structure of this compound ChemShift->Structure Coupling->Structure Connectivity->Structure

    Caption: Logical flow for NMR-based structural confirmation.

Conclusion: Ensuring Experimental Integrity

A thorough interpretation of the Certificate of Analysis for this compound is a critical first step in any research endeavor utilizing this isotopically labeled compound. By carefully examining the quantitative data and understanding the underlying analytical methodologies, researchers can ensure the material meets the stringent requirements of their experiments, thereby safeguarding the integrity and reproducibility of their results. This guide provides the foundational knowledge for scientists and drug development professionals to confidently assess the quality of their this compound and proceed with their research with a high degree of assurance.

Methodological & Application

Application Notes and Protocols for the L-Sorbitol-¹³C Breath Test in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-Sorbitol-¹³C breath test is a non-invasive diagnostic tool used in clinical research to assess small intestinal mucosal integrity and sorbitol malabsorption. This test measures the rate at which ¹³C-labeled L-Sorbitol is metabolized in the body and exhaled as ¹³CO₂. In a healthy individual, L-Sorbitol is readily absorbed in the small intestine and subsequently metabolized. However, in cases of mucosal damage or dysfunction, such as in celiac disease or small intestinal bacterial overgrowth (SIBO), sorbitol absorption is impaired. This leads to a reduced amount of ¹³CO₂ being exhaled, providing a quantitative measure of the malabsorption. These application notes provide a detailed protocol for conducting the L-Sorbitol-¹³C breath test in a clinical research setting.

Principle of the Test

The L-Sorbitol-¹³C breath test is based on the principle of substrate metabolism and exhalation. L-Sorbitol is a sugar alcohol that is primarily absorbed in the small intestine. When ¹³C-labeled L-Sorbitol is ingested, it is absorbed and metabolized by the liver, leading to the production of ¹³CO₂. This ¹³CO₂ enters the bloodstream and is subsequently expelled from the body through exhalation. The rate and amount of exhaled ¹³CO₂ are directly proportional to the rate of L-Sorbitol absorption and metabolism. A lower than expected exhalation of ¹³CO₂ indicates malabsorption of L-Sorbitol in the small intestine.

Data Presentation

The following tables summarize the key quantitative data associated with the L-Sorbitol-¹³C breath test protocol.

Table 1: Dosing and Administration

ParameterValueReference
L-Sorbitol Dose 5 g[1][2]
L-Sorbitol-¹³C Dose 100 mg[1][2]
Vehicle 250 mL of tap water[1][2]
Administration Oral[1][2]

Table 2: Breath Sample Collection

ParameterTiming
Baseline Sample (t=0) Before ingestion of L-Sorbitol-¹³C solution
Post-Ingestion Samples Every 30 minutes for a total of 4 hours

Table 3: Expected ¹³CO₂ Exhalation Values (Illustrative)

Time PointHealthy Control (δ‰ over baseline)Malabsorption (δ‰ over baseline)
0 min 00
30 min > 5< 5
60 min > 10< 10
90 min > 15< 15
120 min > 15< 15
180 min > 10< 10
240 min > 5< 5

Note: These are illustrative values. Actual cutoff values may vary depending on the analytical method and the specific clinical research protocol. A significant increase in ¹³CO₂ excretion within the first 60-90 minutes is indicative of normal absorption.

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for accurate and reliable test results.

  • Fasting: Patients should fast for at least 8-12 hours prior to the test. Only water is permitted during the fasting period.

  • Medications: Certain medications can interfere with the test results. It is recommended to discontinue the following medications prior to the test, in consultation with a physician:

    • Antibiotics: for at least 4 weeks.

    • Proton pump inhibitors (PPIs) and H2-receptor antagonists: for at least 2 weeks.

    • Laxatives and prokinetics: for at least 1 week.

  • Diet: A low-fiber diet is recommended the day before the test to minimize baseline hydrogen and methane production.

  • Smoking and Physical Activity: Patients should refrain from smoking and strenuous physical activity for at least 2 hours before and during the test.

Test Procedure
  • Baseline Breath Sample: Collect a baseline breath sample (t=0) from the patient before they ingest the L-Sorbitol-¹³C solution.

  • Substrate Administration: The patient should drink the prepared solution of 5 g L-Sorbitol and 100 mg L-Sorbitol-¹³C dissolved in 250 mL of water.[1][2]

  • Post-Ingestion Breath Samples: Collect breath samples every 30 minutes for a duration of 4 hours.

  • Sample Labeling and Storage: Each breath sample tube should be clearly labeled with the patient's ID, date, and time of collection. Samples should be stored according to the laboratory's standard operating procedures until analysis.

Breath Sample Analysis

Breath samples are analyzed for their ¹³CO₂/¹²CO₂ ratio using either Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS). IRMS is considered the gold standard for its high precision and sensitivity.[3] NDIRS offers a more portable and less expensive alternative. The results are typically expressed as a delta (δ) value in parts per thousand (‰) relative to a standard.

Visualizations

L-Sorbitol-¹³C Metabolism and ¹³CO₂ Exhalation Pathway

L-Sorbitol-¹³C Metabolism and ¹³CO₂ Exhalation Pathway cluster_small_intestine Small Intestine cluster_liver Liver cluster_circulation_lungs Circulation & Lungs Oral Ingestion Oral Ingestion Absorption Absorption Oral Ingestion->Absorption L-Sorbitol-¹³C Metabolism Metabolism Absorption->Metabolism Portal Vein ¹³CO₂ in Bloodstream ¹³CO₂ in Bloodstream Metabolism->¹³CO₂ in Bloodstream Krebs Cycle Exhalation Exhalation ¹³CO₂ in Bloodstream->Exhalation Pulmonary Circulation

Caption: Metabolic pathway of orally ingested L-Sorbitol-¹³C to exhaled ¹³CO₂.

Experimental Workflow for the L-Sorbitol-¹³C Breath Test

Experimental Workflow of the L-Sorbitol-¹³C Breath Test Patient Preparation Patient Preparation Baseline Breath Sample (t=0) Baseline Breath Sample (t=0) Patient Preparation->Baseline Breath Sample (t=0) Oral Administration of L-Sorbitol-¹³C Oral Administration of L-Sorbitol-¹³C Baseline Breath Sample (t=0)->Oral Administration of L-Sorbitol-¹³C Breath Sample Collection (every 30 min for 4h) Breath Sample Collection (every 30 min for 4h) Oral Administration of L-Sorbitol-¹³C->Breath Sample Collection (every 30 min for 4h) Sample Analysis (IRMS/NDIRS) Sample Analysis (IRMS/NDIRS) Breath Sample Collection (every 30 min for 4h)->Sample Analysis (IRMS/NDIRS) Data Interpretation Data Interpretation Sample Analysis (IRMS/NDIRS)->Data Interpretation

Caption: Step-by-step workflow for the L-Sorbitol-¹³C breath test.

Interpretation of Results

The primary outcome of the L-Sorbitol-¹³C breath test is the change in the ¹³CO₂/¹²CO₂ ratio in exhaled breath over time, expressed as the delta over baseline (DOB) value.

  • Normal Absorption: In individuals with a healthy small intestine, there will be a significant increase in the DOB value within the first 60 to 90 minutes after ingestion of the L-Sorbitol-¹³C solution. This indicates efficient absorption and metabolism of the substrate.

  • Malabsorption: In individuals with small intestinal mucosal injury or dysfunction, the absorption of L-Sorbitol-¹³C is impaired. This results in a blunted or delayed peak in the DOB value, indicating that less ¹³CO₂ is being produced and exhaled.

  • Small Intestinal Bacterial Overgrowth (SIBO): In some cases of SIBO, bacteria in the small intestine may metabolize the L-Sorbitol, leading to an early rise in breath hydrogen or methane. While the L-Sorbitol-¹³C breath test primarily assesses mucosal integrity, concomitant measurement of hydrogen and methane can provide additional diagnostic information. However, the use of sorbitol as a substrate for SIBO diagnosis is not recommended as a primary approach.[4][5]

Conclusion

The L-Sorbitol-¹³C breath test is a valuable, non-invasive tool for clinical research, providing quantitative insights into small intestinal absorption and mucosal health. Adherence to a standardized protocol, including meticulous patient preparation and precise sample analysis, is essential for obtaining accurate and reproducible results. The data and protocols presented in these application notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this diagnostic test.

References

A Step-by-Step Guide to L-Sorbitol-13C Administration in Rodents for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of L-Sorbitol-13C to rodents. This powerful stable isotope tracer allows for the in vivo investigation of the polyol pathway and its downstream metabolic fate, offering critical insights into various physiological and pathological states, including diabetes and metabolic syndrome. The following sections detail oral and intravenous administration methods, as well as a protocol for conducting a ¹³C-Sorbitol breath test to assess its metabolism.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration of this compound and other related stable isotopes in rodents, derived from established methodologies.

Table 1: Recommended Dosage and Administration Volumes

ParameterOral GavageIntravenous Injection
This compound Dose 2 g/kg body weight[1][2][3][4]>2000 mg/kg (lethal dose estimate for a similar compound)[5]
Vehicle Distilled water (ddH₂O)[4]Saline
Administration Volume 10 mL/kg (as a guide)[6]To be determined based on solubility and desired concentration
Fasting Period 2-4 hours[4] or up to 14 hours[7][8]2-4 hours

Table 2: Sample Collection Time Points Post-Administration

Sample TypeRecommended Time Points
Plasma 15 min, 30 min, 120 min, 240 min[1][2][3][4]
Tissues (e.g., Liver, Brain) 15 min, 30 min, 120 min, 240 min[1][3][4]
Breath (for ¹³CO₂) Every 30 minutes for 4 hours[9] (adapted from human studies)

II. Experimental Protocols

A. Protocol for Oral Gavage Administration of this compound

This protocol is adapted from established methods for oral gavage of stable isotopes in mice.[1][2][3][4]

1. Materials:

  • This compound

  • Distilled water (ddH₂O)

  • Animal scale

  • Appropriately sized oral gavage needles (blunt-tipped)

  • Syringes

  • 70% Ethanol for disinfection

2. Procedure:

  • Animal Preparation: Fast the rodents for 2-4 hours prior to administration to ensure gastric emptying.[4] Weigh each animal immediately before dosing to calculate the precise volume.

  • Preparation of Dosing Solution: Dissolve the this compound in distilled water to achieve a final concentration that will deliver 2 g/kg of body weight in a total volume of approximately 10 mL/kg.[1][6] For a 25g mouse, this would be 50 mg of this compound in 250 µL of water.[4] Ensure the solution is fully dissolved.

  • Animal Restraint: Restrain the rodent firmly by the scruff of the neck to immobilize the head and prevent biting. The body should be held securely.

  • Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw and re-insert.[6]

  • Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.[6]

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.

  • Sample Collection: Collect blood and tissues at predetermined time points (e.g., 15, 30, 120, and 240 minutes) for subsequent analysis.[1][3][4]

B. Protocol for Intravenous Administration of this compound

This protocol provides a general guideline for intravenous administration, typically via the tail vein in mice or rats.

1. Materials:

  • This compound

  • Sterile saline

  • Animal restrainer

  • Heat lamp (optional, for tail vein dilation)

  • 27-30 gauge needles and syringes

  • 70% Ethanol

2. Procedure:

  • Animal Preparation: Fast the rodents for 2-4 hours. Place the animal in a restrainer, leaving the tail exposed. A heat lamp may be used to warm the tail and dilate the lateral tail veins.

  • Preparation of Dosing Solution: Dissolve the this compound in sterile saline. The concentration should be optimized to deliver the desired dose in a small volume (typically 100-200 µL for a mouse).

  • Injection Procedure: Swab the tail with 70% ethanol. Insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Substance Administration: Inject the this compound solution slowly.

  • Post-Administration Monitoring: Monitor the animal for any adverse reactions.

  • Sample Collection: Collect blood and tissues at specified time points. Intravenous administration will result in more rapid changes in plasma levels compared to oral gavage.[10]

C. Protocol for ¹³C-Sorbitol Breath Test

This protocol is adapted from ¹³C-breath tests for other substrates in rodents and humans.[7][9][11]

1. Materials:

  • This compound

  • Metabolic cages or a system for collecting expired air

  • Gas-tight syringes

  • Exetainer tubes or other appropriate collection vials

  • Isotope-Ratio Mass Spectrometer (IRMS) or other suitable ¹³CO₂ analyzer

2. Procedure:

  • Baseline Breath Sample: Place the fasted (13-14 hours) rodent in the metabolic chamber and collect a baseline breath sample to determine the natural abundance of ¹³CO₂.[8]

  • Administration of this compound: Administer a precise dose of this compound, typically via oral gavage as described in Protocol A. A dose of 100 mg of ¹³C-sorbitol has been used in human studies and can be scaled down.[9]

  • Serial Breath Sample Collection: Collect breath samples at regular intervals, for example, every 30 minutes for a duration of 4 hours.[9]

  • Sample Analysis: Analyze the collected breath samples for the ¹³CO₂/¹²CO₂ ratio using IRMS.

  • Data Interpretation: The rate of appearance of ¹³CO₂ in the breath reflects the rate of absorption and metabolism of this compound.[12]

III. Visualizations

A. Sorbitol Metabolic Pathway

The following diagram illustrates the polyol pathway, where this compound is metabolized.

Sorbitol_Metabolism cluster_polyol Polyol Pathway Glucose Glucose Sorbitol This compound Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose-13C Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis Fructose->Glycolysis Fructokinase

Caption: Metabolic conversion of this compound to Fructose-13C via the polyol pathway.

B. Experimental Workflow for Oral Administration and Analysis

This diagram outlines the key steps in a typical experiment involving oral administration of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Fasting Rodent Fasting (2-4 hours) Gavage Oral Gavage Fasting->Gavage Dose_Prep Prepare this compound Solution (2 g/kg) Dose_Prep->Gavage Timepoints Collect Blood/Tissues (15, 30, 120, 240 min) Gavage->Timepoints Extraction Metabolite Extraction Timepoints->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for this compound oral administration and subsequent sample analysis.

References

Application Note and Protocol: Sample Preparation for L-Sorbitol-13C Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Sorbitol, a sugar alcohol, is a key metabolite in the polyol pathway, and its accumulation is implicated in various physiological and pathological processes, including diabetic complications. The use of stable isotope-labeled L-Sorbitol, such as L-Sorbitol-13C, as a tracer in metabolic studies allows for the precise tracking and quantification of its metabolic fate. Accurate analysis of this compound in complex biological matrices like plasma is crucial for understanding its pharmacokinetics and role in metabolic pathways. This application note provides a detailed protocol for the preparation of plasma samples for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method focuses on a straightforward protein precipitation technique, which is robust, high-throughput, and suitable for typical research and clinical study settings.

Experimental Protocols

1. Materials and Reagents

  • Human plasma (or other relevant species)

  • L-Sorbitol-13C6 (as the analyte)

  • L-Sorbitol-d7 or [13C5]-Xylitol (as an internal standard)[1][2]

  • Acetonitrile (ACN), LC-MS grade[1][3]

  • Methanol (MeOH), LC-MS grade[1][4]

  • Water, LC-MS grade

  • Ammonium Acetate

  • EDTA

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • 96-well collection plates (optional, for high-throughput)

2. Internal Standard Stock Solution Preparation

  • Prepare a stock solution of the internal standard (e.g., L-Sorbitol-d7 or [13C5]-Xylitol) in 50:50 (v/v) Methanol:Water at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working internal standard solution at a suitable concentration (e.g., 1 µg/mL) by diluting with the protein precipitation solvent (e.g., 80:20 Methanol:Water).

3. Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing the bulk of proteins from plasma samples prior to LC-MS analysis.[4][5] This protocol is based on the use of a high-organic solvent ratio to induce protein precipitation.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Aliquot 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Addition of Internal Standard and Precipitation Solvent: Add 200 µL of the cold (4°C) protein precipitation solvent (Acetonitrile or an 80:20 Methanol:Water mixture) containing the internal standard to the plasma sample.[1] The ratio of solvent to plasma should be at least 3:1 (v/v) to ensure efficient protein removal.[4]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the samples at 4°C for 20 minutes to further facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well collection plate, being careful not to disturb the protein pellet.

  • Drying (Optional): The supernatant can be dried down under a stream of nitrogen and reconstituted in the mobile phase to concentrate the analyte.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of sorbitol in human plasma using LC-MS/MS with a protein precipitation sample preparation method.

ParameterValueReference
Linearity (Dynamic Range)0.15–150 µM[6]
Intra-assay Precision (%CV)< 5.7%[6]
Inter-assay Precision (%CV)< 5.7%[6]
Accuracy98.4% to 102%[6]
Lower Limit of Quantification (LLOQ)0.1 µM[2]

Mandatory Visualization

G cluster_sample_prep Plasma Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard in Precipitation Solvent (200 µL) plasma->add_is vortex 3. Vortex (30 sec) add_is->vortex incubate 4. Incubate (4°C, 20 min) vortex->incubate centrifuge 5. Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Experimental workflow for plasma sample preparation.

Analytical Considerations

For the analysis of the prepared samples, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a highly effective technique.[6][7] HILIC provides excellent retention and separation for polar compounds like sorbitol without the need for derivatization.[6][8] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in quantification.[6][8] Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is typically employed for its high selectivity and sensitivity.[1]

The protocol described in this application note provides a simple, rapid, and reliable method for the preparation of plasma samples for the quantitative analysis of this compound. The protein precipitation method is amenable to high-throughput workflows and, when coupled with HILIC-LC-MS/MS, delivers the sensitivity and selectivity required for demanding research and clinical applications.

References

Application Notes and Protocols for L-Sorbitol-13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Sorbitol (also known as D-glucitol) is a sugar alcohol that plays a crucial role in various metabolic processes, including the polyol pathway. The hyperglycemia characteristic of diabetes can lead to an overactivation of this pathway, converting excess glucose to sorbitol and then fructose.[1][2] This process is implicated in diabetic complications.[1] The use of isotopically labeled L-Sorbitol, particularly with 13C, allows for precise tracing of its metabolic fate and interactions within biological systems using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] 13C NMR is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information, making it invaluable for metabolic studies, drug discovery, and understanding disease mechanisms.[5][6]

These notes provide detailed protocols for the preparation of L-Sorbitol-13C samples for various NMR applications, from basic structural analysis to complex metabolic tracing in biological extracts.

Quantitative Data Summary

For successful NMR analysis, sample concentration and preparation are critical. The following tables summarize key quantitative parameters for preparing this compound samples.

Table 1: Recommended Sample Concentrations for 13C NMR

Application Type Instrument Type Recommended Concentration (Mass) Recommended Concentration (Molarity) Notes
Qualitative/Structural Analysis Standard (300-500 MHz) 50-100 mg / 0.5-0.7 mL ~0.5 - 1.0 M Higher concentrations reduce acquisition time.[7]
High-Field with Cryoprobe >5 mg / 0.5 mL >0.05 M Cryoprobes offer significantly higher sensitivity.
Quantitative Analysis (qNMR) Any 10-50 mg / 0.5-0.7 mL ~0.1 - 0.5 M Accurate weighing of both analyte and internal standard is crucial.
Metabolomic Studies (Extracts) High-Field (>600 MHz) Dependent on extraction yield ~0.5 - 5 mM Concentration is often limited by biological sample size; high-field instruments are essential.

| 2D HSQC (Sorbitol Example) | 600 MHz | 9.1 mg / 0.7 mL | 50.0 mM | Provides correlation between 1H and 13C nuclei.[4] |

Table 2: Recommended Solvents and Volumes

Parameter Recommendation Rationale & Notes
Solvent Choice Deuterium Oxide (D₂O) L-Sorbitol is a polar molecule, highly soluble in water. D₂O is the ideal solvent for biological and polar samples.[7][8]
DMSO-d₆, Methanol-d₄ Alternative polar solvents if D₂O is not suitable for the experimental goals.[7][9]
Standard NMR Tube Volume 0.5 - 0.7 mL Ensures the sample height is sufficient to cover the NMR coil (~4 cm).
Microtubes (e.g., Shigemi) 250 µL Useful for limited sample quantities to maximize effective concentration.

| Internal Standard (Aqueous qNMR) | DSS, TSP, DSA | Required for accurate chemical shift referencing and quantification. DSA is preferred for samples with high protein content.[10] |

Table 3: General 13C NMR Acquisition Parameters

Parameter Setting Rationale & Notes
Pulse Angle 30-45° A smaller flip angle allows for shorter relaxation delays, improving signal-to-noise over time.
Relaxation Delay (d1) ≥ 5 x T₁ of slowest relaxing carbon Crucial for accurate quantification to ensure full relaxation between scans.[11] For qualitative spectra, a shorter delay (e.g., 1-2s) is common.
Acquisition Time (aq) 1-2 s A balance between resolution and experiment time.

| Line Broadening | 1-5 Hz | Applied during processing to improve the signal-to-noise ratio for 13C spectra.[11] |

Note: T₁ (spin-lattice relaxation time) values for 13C nuclei can range from seconds to tens of seconds.[11] While specific T₁ values for this compound are not readily published, they should be measured with an inversion-recovery experiment for accurate quantitative work.

Experimental Protocols

Protocol 1: Standard Preparation for Qualitative 13C NMR

This protocol is suitable for routine structural confirmation and purity assessment of a neat this compound sample.

Materials:

  • This compound powder

  • Deuterium Oxide (D₂O)

  • High-quality 5 mm NMR tubes and caps

  • Vortex mixer

  • Glass Pasteur pipette and glass wool or a syringe filter

Methodology:

  • Weighing: Accurately weigh 20-50 mg of this compound into a small, clean glass vial.

  • Dissolution: Add approximately 0.6 mL of D₂O to the vial. Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be used to aid dissolution if necessary.

  • Filtration: Pack a small plug of glass wool into the neck of a Pasteur pipette. Filter the solution directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Volume Check: Ensure the final volume in the NMR tube is between 0.5 mL and 0.7 mL (a liquid height of approximately 4 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Preparation for Quantitative 13C NMR (qNMR)

This protocol uses an internal standard for the accurate determination of this compound concentration or purity.

Materials:

  • All materials from Protocol 1

  • Internal Standard (e.g., DSS, 4,4-dimethyl-4-silapentane-1-sulfonic acid, sodium salt)

  • Analytical balance (4 decimal places)

Methodology:

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean glass vial. Record the exact mass.

  • Internal Standard: Accurately weigh an appropriate amount of the internal standard (e.g., 2-5 mg of DSS) and add it to the same vial. Record the exact mass. The molar ratio should be chosen to give comparable peak intensities.

  • Dissolution: Add exactly 0.6 mL of D₂O to the vial using a calibrated pipette.

  • Homogenization: Cap the vial and vortex for at least 1 minute to ensure a completely homogeneous solution.

  • Transfer: Filter the solution into a clean NMR tube as described in Protocol 1.

  • Acquisition: Acquire the 13C NMR spectrum using a long relaxation delay (d1) of at least 5 times the longest T₁ value of the signals of interest (both sorbitol and the standard) to ensure full signal recovery for accurate integration.[11]

Protocol 3: Extraction from Biological Samples for Metabolic Studies

This protocol describes a general method for extracting polar metabolites, including this compound, from cell cultures for NMR analysis.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold extraction solvent (e.g., 80% Methanol / 20% Water)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 16,000 x g at 4°C

  • Lyophilizer (freeze-dryer)

  • Phosphate buffer in D₂O (e.g., 100 mM, pH 7.0) with internal standard (DSS or TSP)

Methodology:

  • Harvesting and Quenching:

    • Adherent Cells: Quickly aspirate the culture medium. Wash the cells twice with ice-cold 0.9% NaCl. Add 1 mL of ice-cold 80% methanol and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation (~200 x g, 4°C). Discard the supernatant and wash the pellet twice with ice-cold 0.9% NaCl. Re-suspend the final pellet in 1 mL of ice-cold 80% methanol.

  • Extraction: Vortex the cell/methanol mixture vigorously for 10 minutes at 4°C.

  • Protein Precipitation: Centrifuge the extract at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Lyophilization: Freeze-dry the supernatant to a powder. This removes the organic solvent and concentrates the metabolites. The dried extract can be stored at -80°C.

  • NMR Sample Preparation: Reconstitute the dried metabolite pellet in 0.6 mL of D₂O phosphate buffer containing a known concentration of an internal standard (e.g., DSS). Transfer the solution to an NMR tube. The buffer is essential to maintain a stable pH, which is critical for reproducible chemical shifts.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis weigh 1. Weigh This compound (& Standard for qNMR) dissolve 2. Dissolve in Deuterated Solvent (e.g., D2O) weigh->dissolve vortex 3. Vortex (Ensure Homogeneity) dissolve->vortex filter 4. Filter (Remove Particulates) vortex->filter transfer 5. Transfer to NMR Tube filter->transfer acquire 6. Acquire 13C NMR Spectrum transfer->acquire process 7. Process Data (FT, Phase, Baseline) acquire->process analyze 8. Analyze Spectrum (Integrate, Assign Peaks) process->analyze

Caption: General workflow for preparing this compound NMR samples.

signal_factors center_node NMR Signal Quality (S/N & Resolution) conc Sample Concentration conc->center_node purity Sample Purity (No Particulates) purity->center_node solvent Solvent & Volume solvent->center_node shimming Magnetic Field Homogeneity (Shimming) shimming->center_node params Acquisition Parameters (Scans, Delays) params->center_node processing Data Processing (LB, Baseline) processing->center_node

Caption: Key factors influencing the quality of the final NMR spectrum.

polyol_pathway Glucose Glucose Sorbitol L-Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH)

Caption: Simplified diagram of the Polyol Pathway for metabolic context.[1][13][14]

References

Application Note: Quantitative Analysis of L-Sorbitol-13C by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-Sorbitol, a sugar alcohol, is a key metabolite in the polyol pathway, which has been implicated in various physiological and pathological processes, including diabetic complications.[1] L-Sorbitol-13C is a stable isotope-labeled version of sorbitol, frequently utilized as an internal standard for precise quantification in metabolic flux analysis and pharmacokinetic studies.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive technique for the analysis of sugar alcohols. However, due to their low volatility, a derivatization step is required to convert them into more volatile and thermally stable compounds suitable for GC analysis.[4] This protocol details a robust method for the quantification of this compound using GC-MS following silylation.

Principle The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to increase its volatility. The most common derivatization technique for sugar alcohols is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[1][4] The resulting TMS-derivatized this compound is then separated from other components by gas chromatography and detected by mass spectrometry. Quantification is achieved by monitoring specific mass fragments of the derivatized analyte, often using an internal standard for enhanced accuracy.

Experimental Protocol

1. Materials and Reagents

  • This compound (specify isotopic purity and position, e.g., L-Sorbitol-1-13C or L-Sorbitol-U-13C6)

  • Internal Standard (IS), e.g., Xylitol or Myo-inositol

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of Hexamethyldisilazane (HMDS), TMCS, and Pyridine (3:1:9 v/v).[1][5]

  • Solvents: Methanol, Hexane, Pyridine (anhydrous, GC grade)

  • Sample preparation reagents: e.g., perchloric acid or ice-cold methanol for extraction and protein precipitation.

  • GC-MS vials with inserts (2 mL)

  • Nitrogen gas supply or vacuum concentrator (e.g., SpeedVac)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

2. Standard Solution Preparation

  • Stock Solutions: Accurately weigh and prepare stock solutions of this compound and the internal standard (e.g., Xylitol) in methanol or water at a concentration of 1 mg/mL. Store at -20°C.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution. Each calibration standard should contain a constant, known concentration of the internal standard.

3. Sample Preparation

  • Extraction: For biological fluids (e.g., plasma, cell lysates), perform a protein precipitation step. Add 3 volumes of ice-cold methanol to 1 volume of sample.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the analyte to a clean GC-MS vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5] This step is critical as water interferes with the silylation reaction.[6]

4. Derivatization (Silylation)

  • To the dried residue in the vial, add 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the vial at 70°C for 60 minutes to ensure complete derivatization.[7]

  • Cool the vial to room temperature before GC-MS analysis.

5. GC-MS Analysis The following parameters provide a starting point and should be optimized for the specific instrument used.

Parameter Setting
GC System Agilent 7890B or equivalent[1]
MS System Agilent 5977A MSD or equivalent[1]
Column HP-5ms, ZB-5, or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness)[8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial 80°C for 1 min, ramp at 10°C/min to 170°C, then 25°C/min to 315°C, hold for 8 min[4]
Transfer Line Temp 280°C
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Full Scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative data for the TMS-derivatized sorbitol is summarized below. Note that the exact retention time may vary based on the specific GC conditions. The mass-to-charge ratios (m/z) for this compound will be shifted depending on the number and position of the 13C labels. The table assumes the use of uniformly labeled L-Sorbitol-U-13C6, which results in a +6 Da shift for fragments containing the entire carbon backbone.

Analyte Derivative Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
Sorbitol (unlabeled)Hexa-TMS~21.0[8]319[1]205, 217
L-Sorbitol-U-13C6Hexa-TMS~21.0325209, 223
Xylitol (IS)Penta-TMS~19.5217204, 307

Visualization

The overall experimental process from sample collection to data analysis is illustrated in the following workflow diagram.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Plasma, Tissue) Extraction 2. Extraction (e.g., Protein Precipitation) Sample->Extraction Drydown 3. Solvent Evaporation (Complete Dryness) Extraction->Drydown Derivatize 4. Silylation (e.g., with MSTFA) Drydown->Derivatize GCMS 5. GC-MS Injection & Data Acquisition Derivatize->GCMS Data 6. Data Processing (Quantification) GCMS->Data

Caption: Experimental workflow for this compound analysis.

Conclusion This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using GC-MS. The method, which involves a robust silylation derivatization, is sensitive and specific, making it highly suitable for metabolic research, clinical studies, and drug development applications where accurate measurement of sorbitol levels is critical.

References

Application Note: Quantification of L-Sorbitol-¹³C₆ in Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of L-Sorbitol-¹³C₆ in various tissue matrices. The protocol employs a stable isotope-labeled internal standard, L-Sorbitol-¹³C₆, for accurate and precise measurement, crucial for metabolism, pharmacokinetic, and biomarker studies. The method involves a straightforward protein precipitation and optional solid-phase extraction for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of L-Sorbitol-¹³C₆ in tissue samples.

Introduction

L-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway. The flux through this pathway is implicated in various physiological and pathological processes, including diabetic complications. The use of stable isotope-labeled L-Sorbitol, such as L-Sorbitol-¹³C₆, allows for precise tracing of its metabolic fate in vivo and in vitro. Accurate quantification of L-Sorbitol-¹³C₆ in tissues is therefore essential for understanding its distribution, metabolism, and role in cellular processes.

This application note provides a detailed protocol for a validated LC-MS/MS method to quantify L-Sorbitol-¹³C₆ in tissue homogenates. The use of a stable isotope-labeled internal standard and HILIC chromatography ensures high selectivity and sensitivity, minimizing matrix effects often encountered in complex biological samples.[1][2]

Experimental

Materials and Reagents
  • L-Sorbitol-¹³C₆ (surrogate analyte)

  • L-Sorbitol (for calibration standards and quality controls)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate

  • Formic Acid

  • Internal Standard (IS): A suitable stable isotope-labeled analog of a related but chromatographically resolved compound. For the purpose of this protocol, we will assume a hypothetical deuterated sorbitol isomer, Sorbitol-d7, as the internal standard.

  • Tissue homogenization buffer (e.g., PBS)

  • Mixed-mode solid-phase extraction (SPE) cartridges (optional)

Equipment
  • Homogenizer (e.g., bead beater, Dounce homogenizer)

  • Centrifuge

  • Analytical balance

  • Liquid Chromatography system (e.g., UPLC or HPLC)

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[2]

Protocols

Standard and Quality Control (QC) Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Sorbitol and L-Sorbitol-¹³C₆ in water.

  • Working Standard Solutions: Serially dilute the primary stock solutions to create a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the primary stock solution.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., Sorbitol-d7) at a fixed concentration (e.g., 10 µg/mL) in water.

Tissue Sample Preparation
  • Homogenization: Accurately weigh a portion of the frozen tissue (e.g., 50-100 mg) and homogenize it in 4 volumes of ice-cold homogenization buffer.[3]

  • Protein Precipitation: To 100 µL of tissue homogenate, add 10 µL of the IS working solution and vortex briefly. Add 400 µL of cold acetonitrile, vortex for 1 minute, and incubate at -20°C for 20 minutes to precipitate proteins.[4]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • (Optional) Solid-Phase Extraction (SPE): For tissues with significant matrix interference, a mixed-mode SPE cleanup can be employed. Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant, wash with an appropriate solvent, and elute the analyte.[2]

  • Evaporation and Reconstitution: Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% acetonitrile in water).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column HILIC Column (e.g., Luna 5 µm NH2 100A, 150 x 4.6 mm)[2]
Mobile Phase A Water with 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile
Gradient 80% B to 20% B over 8 minutes, hold at 20% B for 2 minutes, return to 80% B and equilibrate for 5 minutes
Flow Rate 0.8 mL/min[2]
Injection Volume 5 µL
Column Temperature 40°C[2]

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Negative ESI or APCI[2]
Ion Spray Voltage -4500 V
Temperature 350°C
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Sorbitol-¹³C₆187.195.1-20
L-Sorbitol181.189.1-20
Sorbitol-d7 (IS)188.190.1-20

(Note: The specific m/z values and collision energies should be optimized for the instrument used.)

Data Analysis and Results

The concentration of L-Sorbitol-¹³C₆ in the tissue samples is determined by constructing a calibration curve from the peak area ratio of the L-Sorbitol-¹³C₆ surrogate analyte to the internal standard versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Example Calibration Curve Data
Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.590
1001.180
5005.950
100011.900
Method Validation Summary
ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Matrix Effect Minimal
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing tissue Tissue Sample homogenize Homogenization tissue->homogenize precipitate Protein Precipitation (Acetonitrile) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe SPE (Optional) supernatant->spe evaporate Evaporation supernatant->evaporate spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System (HILIC Column) reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for L-Sorbitol-¹³C₆ quantification in tissues.

logical_relationship cluster_accuracy Assay Accuracy & Precision cluster_selectivity Assay Selectivity istd Internal Standard (Sorbitol-d7) ratio Peak Area Ratio (Analyte/IS) istd->ratio Corrects for - Sample Loss - Ion Suppression analyte Analyte of Interest (L-Sorbitol-¹³C₆) analyte->ratio hilic HILIC Chromatography isomers Separation of Isomers hilic->isomers matrix Minimization of Matrix Effects hilic->matrix mrm MRM Detection specific_detection Specific Precursor-Product Ion Transitions mrm->specific_detection

Caption: Key principles ensuring assay accuracy and selectivity.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive platform for the quantification of L-Sorbitol-¹³C₆ in tissue samples. The protocol is straightforward and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. This method will be a valuable tool for researchers investigating the polyol pathway and the metabolic fate of sorbitol in various biological systems.

References

Quantifying L-Sorbitol-13C Enrichment in Metabolic Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of L-Sorbitol-13C enrichment, a critical aspect of metabolic flux analysis (MFA). Understanding the flux through the polyol pathway, where glucose is converted to sorbitol, is crucial in various research areas, including diabetes, cancer metabolism, and drug development. 13C-labeled substrates, in conjunction with mass spectrometry, allow for the precise measurement of metabolic pathway activity.

Introduction to L-Sorbitol in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing substrates labeled with stable isotopes, such as 13C-glucose, researchers can trace the path of carbon atoms through metabolic pathways. The degree of 13C enrichment in downstream metabolites, like L-sorbitol, provides a direct measure of the metabolic flux through the pathway of interest.[1][2][3][4][5]

The polyol pathway, which converts glucose to sorbitol and then to fructose, has been implicated in the pathophysiology of various diseases.[6] Under hyperglycemic conditions, the increased flux through this pathway can lead to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications. Therefore, quantifying the flux through the sorbitol pathway is of significant interest.

Data Presentation: this compound Enrichment

The following table represents typical mass isotopomer distribution (MID) data for L-sorbitol extracted from cells cultured with [U-13C6]glucose. The MID shows the relative abundance of each isotopologue of sorbitol, from M+0 (unlabeled) to M+6 (fully labeled). This data is essential for calculating metabolic flux.

Table 1: Mass Isotopomer Distribution of L-Sorbitol in Response to Polyol Pathway Inhibition

Isotopologue (M+n)Control (% Abundance)Polyol Pathway Inhibitor (% Abundance)
M+05.2 ± 0.815.8 ± 1.5
M+12.1 ± 0.44.5 ± 0.7
M+23.5 ± 0.67.1 ± 1.1
M+38.9 ± 1.212.3 ± 1.8
M+415.6 ± 2.118.2 ± 2.5
M+523.8 ± 3.520.1 ± 2.9
M+640.9 ± 4.222.0 ± 3.1

Data are representative and compiled based on typical results from 13C metabolic flux analysis studies.

Signaling Pathway: The Polyol Pathway

The conversion of glucose to fructose via the polyol pathway involves two key enzymatic steps.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH)

Caption: The Polyol Pathway showing the conversion of Glucose to Sorbitol and then to Fructose.

Experimental Workflow for 13C Metabolic Flux Analysis

The overall workflow for a 13C metabolic flux analysis experiment targeting L-sorbitol is a multi-step process requiring careful planning and execution.[2][3][7]

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase A 1. Cell Culture and Labeling (e.g., with [U-13C6]glucose) B 2. Metabolite Extraction (Quenching and Extraction) A->B C 3. Sample Preparation (Derivatization, if necessary) B->C D 4. LC-MS/MS Analysis (Quantification of Sorbitol Isotopologues) C->D E 5. Data Processing (Peak Integration, Natural Abundance Correction) D->E F 6. Metabolic Flux Calculation (Using software like INCA or Metran) E->F G 7. Biological Interpretation F->G

Caption: A comprehensive workflow for quantifying this compound enrichment in metabolic flux analysis.

Experimental Protocols

The following are detailed protocols for the key experimental steps involved in quantifying this compound enrichment.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare culture medium containing the 13C-labeled substrate (e.g., [U-13C6]glucose) at a known concentration. The standard glucose concentration in many cell culture media is 25 mM.

  • Labeling: Replace the standard medium with the 13C-labeling medium.

  • Incubation: Incubate the cells for a sufficient period to achieve isotopic steady-state. This time will vary depending on the cell type and its metabolic rate but is often between 24 and 48 hours. It is crucial to ensure that the cells reach both a metabolic and isotopic steady state for accurate flux analysis.[5]

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent to the cells. A commonly used solvent is 80% methanol.

  • Scraping and Collection: Scrape the cells in the extraction solvent and collect the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, for subsequent analysis.

Protocol 3: LC-MS/MS Analysis of L-Sorbitol

This protocol is adapted from established methods for sugar alcohol analysis.

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sorbitol.

    • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., acetonitrile).

    • Gradient: A gradient elution is often used to achieve optimal separation.

  • Mass Spectrometry Detection:

    • Ionization: Use an electrospray ionization (ESI) source in negative ion mode.

    • Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification of sorbitol isotopologues.

    • Transitions: The precursor-to-product ion transitions for each isotopologue of sorbitol need to be determined. For example:

      • 12C-Sorbitol (M+0): 181 -> 89

      • 13C6-Sorbitol (M+6): 187 -> 92

  • Data Acquisition: Acquire data for a sufficient duration to capture the elution of sorbitol.

Protocol 4: Data Analysis and Flux Calculation
  • Peak Integration: Integrate the peak areas for each sorbitol isotopologue using the instrument's software.

  • Natural Abundance Correction: Correct the raw peak areas for the natural abundance of 13C and other isotopes. This is a critical step for accurate MID determination.

  • Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to calculate the metabolic fluxes.[5] This software uses the experimentally determined MIDs and a metabolic network model to solve for the unknown flux values.

  • Statistical Analysis: Perform statistical analysis to determine the confidence intervals of the calculated fluxes.

By following these protocols, researchers can accurately quantify the enrichment of this compound and gain valuable insights into the activity of the polyol pathway in their biological system of interest. This information can be instrumental in understanding disease mechanisms and in the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Troubleshooting common issues in L-Sorbitol-13C breath tests.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the L-Sorbitol-13C breath test. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the this compound breath test, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
High Baseline ¹³CO₂ Values - Incomplete fasting. - Consumption of ¹³C-rich foods or supplements prior to the test. - Residual ¹³CO₂ from a previous breath test.- Ensure the subject has fasted for at least 8-12 hours. - Instruct the subject to avoid corn-based products and other C4 plants for 24 hours before the test. - If a previous breath test was performed, ensure an adequate washout period.
No Significant Rise in ¹³CO₂ (Flat Curve) - Malabsorption of L-Sorbitol (the condition being tested for). - Delayed gastric emptying. - Improper administration of the L-Sorbitol-¹³C substrate. - Sample collection error (e.g., not collecting end-expiratory breath).- This may be a true positive result indicating malabsorption. - Consider a gastric emptying breath test if delayed emptying is suspected. - Review the administration protocol to ensure the full dose was ingested. - Re-train personnel on proper breath sample collection techniques.
Unusually High Peak in ¹³CO₂ - Rapid absorption and metabolism of L-Sorbitol. - Small intestinal bacterial overgrowth (SIBO), leading to rapid fermentation of sorbitol.- This may indicate normal, efficient absorption. - If SIBO is suspected, consider a glucose or lactulose hydrogen breath test for confirmation.[1]
Inconsistent or Erratic ¹³CO₂ Readings - Improper breath sample collection. - Leaking collection bags or faulty equipment. - Subject performing strenuous activity or smoking during the test.- Ensure consistent end-expiratory breath collection. - Inspect all collection bags and equipment for leaks or damage before use. - Instruct the subject to remain at rest and refrain from smoking throughout the test duration.
"False Positive" Result - Presence of urease-producing oral flora (if sample is contaminated with saliva). - Small intestinal bacterial overgrowth (SIBO) can lead to early fermentation of sorbitol.[1]- Instruct the subject to rinse their mouth with water before providing each breath sample. - Consider SIBO as a confounding factor and test for it if clinically indicated.
"False Negative" Result - Recent use of antibiotics. - Delayed gastric emptying, leading to a delayed or blunted ¹³CO₂ peak. - Use of proton pump inhibitors (PPIs) or other acid-reducing medications.- Ensure a washout period of at least 4 weeks for antibiotics and 2 weeks for PPIs. - Extend the breath collection time if delayed gastric emptying is suspected.

Frequently Asked Questions (FAQs)

1. What is the primary application of the this compound breath test?

The this compound breath test is a non-invasive method to assess carbohydrate malabsorption, particularly in the context of small bowel mucosal damage. It is often used as a screening tool for conditions like celiac disease.

2. How does the this compound breath test work?

The subject ingests a solution containing L-Sorbitol labeled with a non-radioactive isotope, Carbon-13 (¹³C). If the small intestine is functioning correctly, the L-Sorbitol-¹³C is absorbed and metabolized, leading to the production of ¹³CO₂ which is then exhaled. The amount of ¹³CO₂ in the breath over time is measured to determine the rate of absorption and metabolism.

3. What is the standard patient preparation for this test?

Proper patient preparation is crucial for accurate results. General guidelines include:

  • Fasting: The patient should fast for at least 8-12 hours prior to the test. Only water is permitted.

  • Dietary Restrictions: For 24 hours before the test, the patient should avoid foods high in carbohydrates and fiber, especially those containing corn or cane sugar, as these can alter baseline ¹³CO₂ levels. A simple meal of rice and meat is often recommended the evening before the test.

  • Medications:

    • Antibiotics should be discontinued for at least 4 weeks prior to the test.

    • Proton pump inhibitors (PPIs) and bismuth-containing medications should be stopped for at least 2 weeks before the test.

    • H2-receptor antagonists should be discontinued for at least 2 days prior to the test.

  • Other: The patient should not smoke or engage in strenuous exercise for at least 2 hours before and during the test.

4. What are the potential side effects of the this compound breath test?

The test is generally well-tolerated. However, since sorbitol is a sugar alcohol that is not completely absorbed, some individuals may experience gastrointestinal symptoms such as bloating, gas, or diarrhea, especially if they have sorbitol intolerance.

5. How are the results of the this compound breath test interpreted?

The results are typically expressed as a "delta over baseline" (DOB) value, which represents the change in the ¹³CO₂/¹²CO₂ ratio from the baseline sample. A significant increase in the DOB value within a specific timeframe (e.g., 60-90 minutes) indicates normal absorption and metabolism. A flat or minimally elevated curve suggests malabsorption.

6. Can other conditions interfere with the test results?

Yes, conditions such as small intestinal bacterial overgrowth (SIBO) and delayed gastric emptying can affect the results. SIBO may lead to an early and high peak of ¹³CO₂, while delayed gastric emptying can cause a delayed and blunted response.

Experimental Protocols

L-Sorbitol-¹³C Breath Test Protocol

This protocol is a general guideline and may need to be adapted based on specific research objectives and equipment.

1. Patient Preparation:

  • Follow the standard patient preparation guidelines outlined in the FAQ section.

2. Baseline Breath Sample Collection:

  • Before administering the substrate, collect a baseline breath sample.

  • Instruct the patient to exhale normally into a collection bag or tube. Ensure the sample is from the end of the expiration (end-tidal breath).

3. Substrate Administration:

  • Dissolve 100 mg of L-Sorbitol-¹³C and 5 g of unlabeled sorbitol in 250 mL of water.

  • Have the patient drink the entire solution.

4. Post-Dose Breath Sample Collection:

  • Collect breath samples at regular intervals, for example, every 30 minutes for up to 4 hours.[2]

  • Label each sample with the corresponding time point.

5. Sample Analysis:

  • Analyze the ¹³CO₂/¹²CO₂ ratio in each breath sample using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared (NDIRS) spectrometer.

  • Calculate the delta over baseline (DOB) for each time point.

Visualizations

Metabolic Pathway of L-Sorbitol to ¹³CO₂

Sorbitol_Metabolism cluster_absorption Small Intestine cluster_metabolism Hepatocyte (Liver Cell) cluster_exhalation Lungs This compound This compound Fructose-13C Fructose-13C This compound->Fructose-13C Sorbitol Dehydrogenase Glycolysis Glycolysis Fructose-13C->Glycolysis Pyruvate-13C Pyruvate-13C Glycolysis->Pyruvate-13C TCA_Cycle TCA Cycle Pyruvate-13C->TCA_Cycle 13CO2 13CO2 TCA_Cycle->13CO2 Exhaled_Breath Exhaled ¹³CO₂ 13CO2->Exhaled_Breath Bloodstream Transport

Caption: Metabolic pathway of L-Sorbitol-¹³C to exhaled ¹³CO₂.

Experimental Workflow of the L-Sorbitol-¹³C Breath Test

Breath_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Interpretation Fasting Patient Fasting (8-12 hours) Baseline Collect Baseline Breath Sample (T=0) Fasting->Baseline Diet Dietary Restrictions (24 hours) Diet->Baseline Meds Medication Washout Meds->Baseline Administer Administer This compound Solution Baseline->Administer Collect Collect Breath Samples (e.g., every 30 min for 4h) Administer->Collect Analysis Isotope Ratio Analysis (IRMS or NDIRS) Collect->Analysis Calculation Calculate Delta Over Baseline (DOB) Analysis->Calculation Interpretation Interpret Results (Malabsorption vs. Normal) Calculation->Interpretation

Caption: Experimental workflow for the L-Sorbitol-¹³C breath test.

References

How to correct for natural abundance in L-Sorbitol-13C experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for accurately performing and interpreting L-Sorbitol-13C stable isotope tracing experiments. It focuses on the critical step of correcting for the natural abundance of isotopes, a potential source of significant error in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance and why is it a concern in this compound experiments?

A1: Natural isotopic abundance refers to the fact that elements, including carbon, exist in nature as a mixture of stable isotopes. For carbon, the vast majority is 12C, but about 1.1% is the heavier isotope 13C.[1] In a 13C labeling experiment, the goal is to measure the incorporation of a 13C-labeled tracer, like this compound. However, the mass spectrometer detects all 13C atoms, both those from your tracer and those that were already present naturally in the molecule.[2] This background "noise" from naturally occurring 13C must be mathematically removed to accurately quantify the tracer's contribution.[2][3]

Q2: How does natural abundance affect my mass spectrometry data for L-Sorbitol?

A2: Natural abundance complicates the interpretation of mass spectrometry data by contributing to the signal of heavier mass isotopologues. L-Sorbitol has the chemical formula C6H14O6. Even in an unlabeled sample, there is a statistical probability that one or more of the six carbon atoms is a 13C atom. This means an unlabeled sorbitol sample will not produce a single peak at its monoisotopic mass (M+0), but rather a distribution of peaks (M+0, M+1, M+2, etc.), known as a Mass Isotopologue Distribution (MID).[2] When you introduce a 13C-labeled tracer, the measured MID is a mixture of the tracer's incorporation and this pre-existing natural abundance, which can lead to an overestimation of labeling if not corrected.[4]

Q3: What is the general principle behind natural abundance correction?

A3: The core principle is to deconvolve the measured mass isotopologue distribution (MID) into the component that arises from the experimental tracer and the component that arises from naturally occurring heavy isotopes.[2] This is typically achieved using matrix-based algorithms.[1][5] The process involves creating a "correction matrix" based on the known natural abundances of all atoms in the molecule (C, H, O for sorbitol) and its chemical formula.[5][6] This matrix mathematically describes how natural abundance contributes to each mass isotopologue. By applying the inverse of this matrix to the measured data, one can calculate the true MID that reflects only the incorporation of the 13C tracer.[5]

Q4: What information is essential to perform an accurate correction?

A4: To perform a natural abundance correction, you need the following:

  • The exact chemical formula of the analyte being measured (e.g., for L-Sorbitol, C6H14O6). If derivatization is used for analysis (e.g., for GC-MS), the chemical formula of the derivative must be used.[7][8]

  • The measured mass isotopologue distribution (MID) from your mass spectrometer, which is the relative intensity of each isotopologue (M+0, M+1, M+2, etc.).[2]

  • The known natural abundance of all relevant stable isotopes (see table below).[1]

  • The isotopic purity of your tracer, if it is not 100%. This is a separate but related correction that accounts for the small percentage of non-13C atoms in your labeled L-Sorbitol.[4][5]

Q5: Are there software tools available to perform this correction automatically?

A5: Yes, manual correction is complex and prone to error. Several software tools have been developed to automate this process. Popular options include IsoCorrectoR (an R-based tool), AccuCor2, IsoCor, and PolyMID.[3][4][9][10] These programs take your raw mass spectrometry data and the chemical formula of the metabolite as input to generate the corrected mass isotopologue distributions.

Data Presentation

Table 1: Natural Abundance of Relevant Stable Isotopes

This table summarizes the natural abundances of stable isotopes relevant for L-Sorbitol analysis. These values are fundamental for building the correction matrix.

ElementIsotopeNatural Abundance (%)
Carbon12C98.93
13C1.07
Hydrogen1H99.9885
2H0.0115
Oxygen16O99.757
17O0.038
18O0.205
Source: Midani et al., 2017[1]
Table 2: Example of MID Correction for L-Sorbitol (C6H14O6)

This table illustrates a hypothetical example of a measured MID for L-Sorbitol and the resulting corrected MID, showing the removal of contributions from natural 13C abundance.

Mass IsotopologueMeasured Fractional Abundance (%)Corrected Fractional Abundance (%)Interpretation
M+030.032.5Fraction of sorbitol with no 13C from the tracer.
M+115.014.1Fraction with one 13C from the tracer.
M+28.07.0Fraction with two 13C from the tracer.
M+312.011.4Fraction with three 13C from the tracer.
M+410.09.5Fraction with four 13C from the tracer.
M+510.09.7Fraction with five 13C from the tracer.
M+615.015.8Fraction fully labeled with six 13C from the tracer.
Note: Values are hypothetical for illustrative purposes. The corrected M+0 is higher because the natural abundance contribution to M+1, M+2, etc., in the measured data has been correctly attributed back to the unlabeled pool.

Troubleshooting Guide

Problem: My corrected data shows negative values for the fractional abundance of some isotopologues.

  • Cause: Negative values are physically impossible and typically arise from measurement noise, especially for low-abundance isotopologues where the signal is close to the background.[2] The correction algorithm may over-subtract the natural abundance contribution if the measured intensity is lower than what is expected from natural abundance alone.

  • Solution:

    • Verify Peak Integration: Ensure that the peaks for low-abundance isotopologues were integrated correctly and are not just noise.

    • Increase Signal Intensity: If possible, inject a more concentrated sample to improve the signal-to-noise ratio.

    • Use Robust Algorithms: Some correction algorithms are better at handling noisy data. The IsoCor software, for example, uses a non-linear least-squares optimization to minimize residuals and avoid negative fractions.[2]

    • Post-Correction Adjustment: As a last resort, some researchers flatten negative values to zero and re-normalize the remaining isotopologue fractions to 100%.[2]

Problem: The 13C enrichment in my samples is very low. How does this impact the correction?

  • Cause: When tracer enrichment is low, the signal from the labeled isotopologues is small relative to the signal from natural abundance. This makes it difficult to distinguish the true signal from the background.

  • Solution:

    • Run Unlabeled Controls: It is critical to run parallel samples of unlabeled L-Sorbitol. The MID from these samples represents your experimental baseline for natural abundance and can help validate that your correction algorithm is working properly.[11]

    • High-Resolution MS: If available, use a high-resolution mass spectrometer. These instruments provide more accurate mass measurements, which can help in resolving and correctly identifying isotopologue peaks, even at low intensity.[12][13]

    • Extend Labeling Time: If the experimental design permits, increase the incubation time with the this compound tracer to allow for greater incorporation and a stronger signal.

Problem: My L-Sorbitol-13C6 tracer is not 100% pure (e.g., 99% pure). Do I need to correct for this?

  • Cause: Most isotopic tracers contain a small percentage of other isotopologues. A 99% pure L-Sorbitol-13C6 tracer means that 1% of the molecules are not M+6 (e.g., they might be M+5, M+4, etc.). This tracer impurity will affect the measured MID.[5]

  • Solution: Yes, this requires a second correction for tracer impurity, which is often performed after the natural abundance correction. Many software packages, such as IsoCorrectoR, can perform both corrections.[4][10] You will need the isotopic purity information provided by the manufacturer of your this compound standard.

Visualizations

G cluster_0 The Problem: Observed vs. True Enrichment Observed Measured Mass Spectrum (L-Sorbitol) Deconvolution Natural Abundance Correction Algorithm Observed->Deconvolution Tracer True 13C Tracer Incorporation Tracer->Observed contributes to NA Natural 13C Abundance NA->Observed contributes to Corrected Corrected Mass Spectrum (Accurate Enrichment) Deconvolution->Corrected yields

Caption: Logical diagram illustrating how the measured mass spectrum is a composite of true tracer incorporation and natural 13C abundance.

G cluster_1 Natural Abundance Correction Workflow start Start: Acquire Raw MS Data (Measured MID) input Input Parameters: 1. Chemical Formula (C6H14O6) 2. Isotope Abundances Table start->input provide process Apply Correction Algorithm (e.g., Matrix Inversion) input->process to output Output: Corrected MID (True Tracer Enrichment) process->output generates analysis Downstream Analysis (e.g., Metabolic Flux Analysis) output->analysis

Caption: A typical workflow for processing mass spectrometry data to correct for natural isotopic abundance.

G cluster_eq Core Correction Equation cluster_desc Component Definitions M_measured [ M_measured ] equals = M_measured->equals C_matrix [ C_matrix ] equals->C_matrix times × C_matrix->times M_corrected [ M_corrected ] times->M_corrected desc_measured M_measured: The vector of observed isotopologue abundances. desc_matrix C_matrix: The correction matrix calculated from natural isotope abundances. desc_corrected M_corrected: The vector of true, corrected isotopologue abundances.

Caption: The matrix equation at the heart of most natural abundance correction algorithms.

Experimental Protocols

Protocol 1: General Workflow for a this compound Labeling Experiment

This protocol outlines the key steps for a typical stable isotope tracing experiment.

  • Cell Culture/System Preparation: Grow cells or prepare the biological system in a medium where a specific precursor (e.g., glucose) is replaced with its 13C-labeled version, which will be metabolized into this compound. Alternatively, introduce this compound directly to trace its downstream metabolism.

  • Parallel Unlabeled Control: Concurrently, prepare an identical system using only unlabeled substrates. This control is crucial for determining the baseline natural abundance in your system.

  • Metabolite Extraction: At the desired time point, quench metabolism rapidly (e.g., with liquid nitrogen or cold methanol) and extract metabolites using a suitable protocol (e.g., a methanol/water/chloroform extraction).

  • Sample Analysis by MS: Analyze the extracts using a mass spectrometer, typically LC-MS or GC-MS. For L-Sorbitol, a method like HILIC-ESI-MS/MS can be effective.[14] Acquire data over the relevant mass range to capture all potential isotopologues of sorbitol (from M+0 to M+6).

  • Data Processing:

    • Integrate the peak areas for each mass isotopologue of L-Sorbitol (M+0, M+1, ... M+6).

    • Calculate the measured fractional abundance for each isotopologue to generate the measured MID.

  • Natural Abundance Correction: Use a dedicated software tool (e.g., IsoCorrectoR) to correct the measured MID for the natural abundance of 13C and other heavy isotopes.

    • Input: The measured MID and the chemical formula of L-Sorbitol (C6H14O6).

    • Output: The corrected MID, which reflects the true fractional enrichment from your tracer.

  • Data Interpretation: Use the corrected MIDs for downstream analyses, such as calculating fractional enrichment or performing metabolic flux analysis.[2]

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of L-Sorbitol-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of L-Sorbitol-13C.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, focusing on issues related to matrix effects.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Possible Cause: Column overload, contamination, or inappropriate mobile phase composition.[1][2]

  • Troubleshooting Steps:

    • Reduce Injection Volume: High concentrations of L-Sorbitol or co-eluting matrix components can lead to peak distortion.

    • Optimize Mobile Phase: For a polar compound like L-Sorbitol, ensure the mobile phase is optimized for Hydrophilic Interaction Liquid Chromatography (HILIC). Adjust the percentage of the aqueous component and the pH.

    • Column Washing: Implement a robust column washing protocol between injections to remove strongly retained matrix components.

    • Check for Contamination: A dirty ion source can also contribute to poor peak shape.[1]

Issue 2: Low Signal Intensity or Ion Suppression

  • Possible Cause: Co-eluting matrix components competing for ionization, leading to a reduced signal for this compound.[1][3][4][5] This is a common challenge in the analysis of biological samples.[6]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Enhance the clean-up procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[7][8]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the matrix components causing suppression. HILIC is often the preferred method for polar compounds like sorbitol.[9][10]

    • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, provided the analyte concentration remains above the limit of quantitation.[4][11][12]

    • Check Ion Source Settings: Optimize ion source parameters such as temperature and gas flow to enhance the ionization of this compound.[1]

Issue 3: High Signal Variability and Poor Reproducibility

  • Possible Cause: Inconsistent matrix effects across different samples or batches.

  • Troubleshooting Steps:

    • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is representative of the study samples to compensate for consistent matrix effects.[4]

    • Thorough Sample Mixing: Ensure homogeneity of samples before extraction.

    • Consistent Sample Preparation: Adhere strictly to the validated sample preparation protocol for all samples.

    • Use of a Stable Isotope Labeled Internal Standard: this compound is itself a stable isotope-labeled internal standard. Its use is crucial to compensate for variability in sample preparation and matrix effects.[6][13][14]

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in the LC-MS/MS analysis of L-Sorbitol?

This compound serves as a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to the analyte (L-Sorbitol), it co-elutes and experiences similar matrix effects.[6] This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.[15]

Q2: What are the primary causes of matrix effects in the analysis of L-Sorbitol?

Matrix effects in the analysis of the highly polar L-Sorbitol are often caused by endogenous components in biological samples such as salts, phospholipids, and other small polar molecules that can co-elute and interfere with the ionization process in the mass spectrometer.[6][7][8]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure solution of this compound at the same concentration.[6][16] The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[6]

Q4: Is derivatization a viable strategy to overcome matrix effects for L-Sorbitol?

While derivatization can be used to improve the chromatographic retention and ionization of polar compounds, it adds complexity to the sample preparation process. For L-Sorbitol, direct analysis using HILIC LC-MS/MS is often preferred to avoid this extra step.[13]

Q5: Can the choice of ionization technique affect matrix effects for L-Sorbitol?

Yes. Electrospray ionization (ESI) is commonly used for polar compounds like sorbitol but can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[16][17] If significant ion suppression is observed with ESI, exploring APCI could be a potential solution, although it may result in lower sensitivity for this analyte.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the LC-MS/MS analysis of sorbitol, highlighting key performance metrics related to matrix effects.

Table 1: Matrix Effect and Recovery Data from a Validated UPLC-MS/MS Method for Sorbitol in Human Plasma [13]

AnalyteQuality Control LevelMatrix Effect (%)Recovery (%)
SorbitolLow87 - 10993 - 119
SorbitolMedium87 - 10993 - 119
SorbitolHigh87 - 10993 - 119

Table 2: Comparison of Ionization Polarity on Matrix Effects for Enalapril and Enalaprilat (Illustrative Example) [16]

AnalytePolarityMatrix Effect
EnalaprilPositive~30-35% Ion Suppression
EnalaprilNegative~20% Ion Suppression
EnalaprilatPositive~30-35% Ion Suppression
EnalaprilatNegative~10% Ion Enhancement

Note: This table is an illustrative example of how ionization polarity can influence matrix effects and is not specific to L-Sorbitol.

Experimental Protocols

Protocol 1: Sample Preparation for L-Sorbitol Analysis in Human Plasma [14]

  • Protein Precipitation: To 50 µL of human plasma, add 200 µL of acetonitrile containing the this compound internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: HILIC LC-MS/MS Method for L-Sorbitol Analysis [9]

  • LC System: UPLC system

  • Column: HILIC column (e.g., SeQuant® ZIC®-HILIC)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 90% B

    • 2-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 90% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • MRM Transitions:

    • L-Sorbitol: 181 -> 89

    • L-Sorbitol-13C6: 187 -> 92

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into HILIC-LC reconstitute->inject separate Chromatographic Separation inject->separate ionize Negative ESI separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Experimental workflow for LC-MS/MS analysis of L-Sorbitol.

troubleshooting_workflow cluster_investigation Investigation cluster_optimization Optimization Strategies start Problem Encountered (e.g., Ion Suppression) check_chromatography Review Chromatography (Peak Shape, Retention Time) start->check_chromatography assess_matrix_effect Quantify Matrix Effect (Post-extraction Spike) start->assess_matrix_effect optimize_ms Adjust MS Parameters (Ion Source) start->optimize_ms dilute Dilute Sample start->dilute optimize_lc Modify LC Method (Gradient, Column) check_chromatography->optimize_lc Poor Peak Shape optimize_sample_prep Improve Sample Cleanup (SPE, LLE) assess_matrix_effect->optimize_sample_prep High Matrix Effect solution Problem Resolved optimize_sample_prep->solution optimize_lc->solution optimize_ms->solution dilute->solution

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

References

Improving signal intensity in L-Sorbitol-13C NMR analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Sorbitol-¹³C NMR analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflow for improved signal intensity and data quality.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my ¹³C NMR spectrum of L-Sorbitol so low?

A1: The low signal-to-noise ratio in ¹³C NMR is primarily due to the low natural abundance of the ¹³C isotope (about 1.1%) and its smaller gyromagnetic ratio compared to ¹H.[1] For a molecule like L-Sorbitol, this intrinsic low sensitivity can be exacerbated by several factors including sample concentration, and suboptimal experimental parameters. To achieve an acceptable signal-to-noise ratio, data from multiple scans are typically averaged.[1]

Q2: How does sample concentration affect the signal intensity of L-Sorbitol?

A2: Signal intensity is directly proportional to the concentration of the sample. For ¹³C NMR, it is recommended to use as high a concentration as possible without causing solubility or viscosity issues.[2] Doubling the concentration can double the signal strength for the same number of scans. Conversely, if you halve the concentration, you may need to quadruple the number of scans to achieve the same signal-to-noise ratio.[3]

Q3: What is the recommended solvent for L-Sorbitol ¹³C NMR analysis?

A3: Deuterated solvents are essential for solution-state NMR to avoid large solvent signals that can obscure the analyte signals and to provide a lock signal for the spectrometer.[3] For L-Sorbitol, which is highly soluble in water, Deuterium Oxide (D₂O) is a common choice. The choice of solvent can also affect the chemical shifts of your sample, so consistency is key for comparative studies.

Q4: I am missing some peaks in my L-Sorbitol spectrum. What could be the reason?

A4: Missing peaks in a ¹³C NMR spectrum can be due to several factors:

  • Low Signal-to-Noise: Some carbon signals, particularly quaternary carbons (if any were present in a derivative), may be very weak and buried in the noise. Increasing the number of scans can help reveal these peaks.

  • Long Relaxation Times (T₁): Carbons with long spin-lattice relaxation times (T₁) may not fully relax between successive scans, leading to signal saturation and reduced intensity. This is especially true for non-protonated carbons.[4][5] Optimizing the relaxation delay (D1) is crucial.

  • Chemical Equivalence: If your L-Sorbitol derivative has molecular symmetry, some carbon atoms may be chemically equivalent and will produce a single, more intense peak instead of multiple individual peaks.[6]

Q5: What is the Nuclear Overhauser Effect (NOE) and how does it help in ¹³C NMR?

A5: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. In ¹³C NMR, broadband decoupling of protons not only simplifies the spectrum by removing C-H splitting but also enhances the signal of carbons attached to protons via the NOE.[5][7] This enhancement can be significant, potentially increasing the signal by up to 200%.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during L-Sorbitol-¹³C NMR analysis.

Issue 1: Weak or Noisy Spectrum

Possible Causes & Solutions:

CauseSolution
Low Sample Concentration Increase the concentration of L-Sorbitol in your sample. Aim for a saturated or near-saturated solution if possible.[3]
Insufficient Number of Scans Increase the number of scans (NS). The signal-to-noise ratio improves with the square root of the number of scans.
Suboptimal Relaxation Delay (D1) Ensure the relaxation delay is adequate for all carbons to relax. For quantitative analysis, D1 should be at least 5 times the longest T₁ value. For routine spectra, a D1 of 1-2 seconds is a common starting point.[8]
Incorrect Pulse Width/Angle A 90° pulse provides the maximum signal for a single scan but requires a long relaxation delay. For signal averaging with shorter delays, a smaller flip angle (e.g., 30° or 45°) can provide better overall sensitivity in a given amount of time.[5][9]
Issue 2: Broad or Distorted Peaks

Possible Causes & Solutions:

CauseSolution
Poor Magnetic Field Homogeneity (Shimming) Re-shim the spectrometer. Automated shimming routines are generally effective, but manual shimming may be necessary for highly concentrated or viscous samples.
High Sample Viscosity High concentrations can lead to increased viscosity, which can cause line broadening. A slight dilution of the sample or gentle heating (if sample stability allows) might help.
Presence of Particulate Matter Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to remove any solid impurities.[3]
Paramagnetic Impurities The presence of paramagnetic ions, even in trace amounts, can lead to significant line broadening. Ensure high purity of your sample and solvent.
Issue 3: Difficulty in Spectral Interpretation

Possible Causes & Solutions:

CauseSolution
Signal Overlap Due to the similar chemical environments of the carbons in L-Sorbitol, some peaks may overlap. Using a higher field NMR spectrometer can improve spectral dispersion.
Uncertainty about Carbon Multiplicity (CH, CH₂, CH₃) Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. DEPT-135 and DEPT-90 experiments can distinguish between CH, CH₂, and CH₃ groups.[10]
Need for Unambiguous Assignments For definitive structural confirmation, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC correlates carbons with their directly attached protons, while HMBC shows correlations over 2-3 bonds.[11][12]

Experimental Protocols & Data

Standard ¹³C NMR Experimental Parameters

The following table provides a starting point for standard ¹³C NMR analysis of L-Sorbitol. Optimization may be required based on your specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard 30° pulse program with proton decoupling.[5]
Pulse Angle 30-45 degreesProvides a good compromise between signal intensity per scan and the ability to use shorter relaxation delays.[9]
Relaxation Delay (D1) 2.0 secondsA reasonable starting point for most carbons to relax and for the NOE to build up.[5]
Acquisition Time (AQ) 1.0 - 2.0 secondsShould be long enough to ensure good digital resolution.
Number of Scans (NS) 128 or higherDependent on sample concentration; increase for dilute samples.[5]
Temperature 298 K (25 °C)Standard operating temperature.
DEPT-135 Experimental Protocol

The DEPT-135 experiment is useful for differentiating CH/CH₃ signals (positive) from CH₂ signals (negative).

  • Load Standard ¹³C Parameters: Start with a standard ¹³C experiment setup.

  • Select DEPT-135 Pulse Program: Change the pulse program to dept135 or an equivalent on your spectrometer.

  • Set ¹J(CH) Coupling Constant: Set the cnst2 (or equivalent parameter) to an average one-bond C-H coupling constant, typically around 145 Hz for sp³ carbons.[3]

  • Acquisition: Acquire the spectrum. The number of scans will be similar to a standard ¹³C experiment.

HSQC Experimental Protocol

The HSQC experiment provides a 2D correlation map between carbons and their directly attached protons.

  • Setup: Begin with a standard proton spectrum to determine the proton spectral width.

  • Select HSQC Pulse Program: Choose a gradient-enhanced HSQC pulse program (e.g., hsqcetgpsi).

  • Set Spectral Widths: Define the spectral widths for both the ¹H (F2) and ¹³C (F1) dimensions.

  • Set ¹J(CH) Coupling Constant: The experiment is optimized for a specific one-bond C-H coupling constant, typically around 145 Hz.

  • Acquisition: The experiment involves acquiring a series of FIDs with varying evolution times. The total experiment time will depend on the desired resolution in the ¹³C dimension.

Visualizations

Logical Workflow for Troubleshooting Poor Signal Intensity

troubleshooting_workflow start Low Signal Intensity in L-Sorbitol ¹³C NMR check_conc Is the sample concentration adequate (>50 mg/mL)? start->check_conc increase_conc Increase sample concentration and re-acquire. check_conc->increase_conc No check_scans Was a sufficient number of scans acquired (e.g., >1024)? check_conc->check_scans Yes increase_conc->start end_good Acceptable Spectrum increase_conc->end_good increase_scans Increase the number of scans and re-acquire. check_scans->increase_scans No check_params Are the experimental parameters optimized? check_scans->check_params Yes increase_scans->start increase_scans->end_good optimize_params Optimize D1, pulse angle, and acquisition time. check_params->optimize_params No check_params->end_good Yes optimize_params->start optimize_params->end_good advanced_tech Consider advanced techniques (e.g., cryoprobe, higher field). end_bad Persistent Low Signal advanced_tech->end_bad end_good->advanced_tech Further Improvement Needed

Caption: Troubleshooting workflow for low signal intensity in L-Sorbitol ¹³C NMR.

Experimental Workflow for L-Sorbitol NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve L-Sorbitol in D₂O at high concentration filter Filter sample to remove particulates dissolve->filter transfer Transfer to a clean, high-quality NMR tube filter->transfer load Load standard ¹³C experiment parameters transfer->load shim Tune and shim the spectrometer load->shim acquire_1d Acquire standard ¹³C spectrum shim->acquire_1d acquire_dept Acquire DEPT spectra (optional) acquire_1d->acquire_dept acquire_2d Acquire 2D spectra (HSQC, HMBC - optional) acquire_dept->acquire_2d ft Fourier Transform acquire_2d->ft phase Phase and baseline correction ft->phase assign Peak picking and assignment phase->assign integrate Integration and quantification (if needed) assign->integrate

Caption: General experimental workflow for L-Sorbitol ¹³C NMR analysis.

References

Best practices for handling and storing L-Sorbitol-13C to prevent degradation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing L-Sorbitol-13C to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a stable, isotopically labeled form of L-Sorbitol, a sugar alcohol.[1] The carbon-13 label allows it to be used as a tracer in metabolic studies, for quantitative analysis by NMR or mass spectrometry, and as an internal standard.[2] It is chemically similar to its unlabeled counterpart and is used in various research applications, including metabolic flux analysis and as an excipient in drug formulations.[1][2]

Q2: What are the primary degradation concerns for solid this compound?

A2: The main concern for solid this compound is not chemical breakdown but physical degradation due to its hygroscopic nature.[3][4][5][6] It readily absorbs moisture from the atmosphere, which can lead to caking, clumping, and the formation of a gummy or pasty texture.[7] This physical change can make accurate weighing and handling difficult.[8] While chemically quite stable, under specific conditions, such as elevated temperatures in the presence of certain molecules like glutamic acid in monoclonal antibodies, it can undergo esterification.[9]

Q3: What are the recommended long-term and short-term storage conditions for this compound powder?

A3: For optimal stability, this compound powder should be stored in a tightly sealed, airtight container in a dry, cool, and well-ventilated area, protected from light and moisture.[10][11][12] Specific temperature recommendations vary, but a common guideline is provided in the table below.

Q4: How should I store solutions of this compound?

A4: Once dissolved, this compound solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] Storage at low temperatures is recommended to maintain stability.

Troubleshooting Guide

Issue 1: The this compound powder has formed clumps or become a solid mass.

  • Cause: This is a clear indication of moisture absorption due to the hygroscopic nature of sorbitol.[7] The container may not have been sealed properly, or it was opened frequently in a humid environment.

  • Solution:

    • Avoidance is key: Minimize exposure of the solid to the atmosphere by working quickly and ensuring the container is tightly sealed immediately after use.[10] Storing the container inside a desiccator can also help.[13]

    • For accurate concentrations: If precise measurements are critical, it is recommended to prepare a stock solution from the entire vial of a fresh, unopened container of this compound.[8] This stock solution can then be aliquoted and stored under appropriate conditions.[8]

    • Salvaging clumped material: While you can break up clumps with a spatula, the water content will be unknown, making it unsuitable for experiments requiring precise concentrations.[10] Gentle heating in a vacuum oven can sometimes remove absorbed water, but care must be taken not to cause thermal degradation.[10] This method is not generally recommended as it may not fully restore the material's original properties.[7]

Issue 2: Inconsistent results in biological assays using this compound.

  • Cause: Inconsistent results can arise from several factors related to the handling and storage of this compound. Inaccurate weighing due to moisture absorption can lead to incorrect concentrations. If used in cell culture, the accumulation of sorbitol can have osmotic effects on cells.[14]

  • Troubleshooting Steps:

    • Verify Concentration: If you have been using a solid that has been opened multiple times, consider preparing a fresh stock solution from a new, unopened vial.

    • Control for Osmotic Effects: When using this compound in cellular assays, ensure you have appropriate controls to account for any potential effects of increased osmolarity on your cells.

    • Check for Contamination: Ensure that stock solutions have been sterile-filtered if used in cell culture and have been stored properly to prevent microbial growth.

Issue 3: Unexpected peaks observed in mass spectrometry or NMR analysis.

  • Cause: This could be due to chemical degradation or reaction of this compound with other components in your sample. For example, at elevated temperatures, sorbitol can react with certain amino acids in protein formulations.[9]

  • Troubleshooting Steps:

    • Analyze a Fresh Standard: Run a spectrum of a freshly prepared solution of this compound to confirm its purity.

    • Review Sample Preparation: Evaluate your experimental conditions. High temperatures or extreme pH can promote degradation or reactions. Sorbitol can form chelates with metal ions in acidic or alkaline conditions.[3]

    • Consider Adduct Formation: In mass spectrometry, consider the possibility of adduct formation with salts or other molecules in your sample.

Data and Protocols

Storage Condition Summary
FormStorage TemperatureDurationRelative HumidityKey Considerations
Powder -20°CUp to 3 yearsLowIdeal for long-term storage.[15]
4°CUp to 2 yearsLowSuitable for shorter-term storage.[15]
Room TemperatureIndefinite (retest after 3 years)≤ 50%Must be in a tightly sealed container.[4]
Solution -80°CUp to 6 monthsN/AAliquot to prevent freeze-thaw cycles.[2][15]
-20°CUp to 1 monthN/ASuitable for short-term solution storage.[2][15]
Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Hygroscopic this compound

This protocol is designed to minimize errors due to moisture absorption when working with this compound powder.

  • Pre-weighing: Tare a sterile, dry container (e.g., a 50 mL conical tube) on an analytical balance.

  • Transfer: In a low-humidity environment (if possible, in a glove box or weighing station with controlled humidity), quickly transfer the entire contents of a new, unopened vial of this compound into the pre-weighed container.

  • Final Weighing: Immediately cap the container and weigh it to determine the exact mass of the this compound powder.

  • Dissolution: Add the required volume of your desired solvent (e.g., sterile water, DMSO) to the container to achieve your target stock solution concentration. Ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at the recommended temperature (-20°C or -80°C).[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start with a new, unopened vial of this compound weigh_container Tare a sterile, dry container start->weigh_container transfer Quickly transfer entire contents to the container weigh_container->transfer weigh_final Cap and weigh the container with this compound transfer->weigh_final add_solvent Add solvent to achieve desired concentration weigh_final->add_solvent dissolve Ensure complete dissolution add_solvent->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use_aliquot Use one aliquot per experiment store->use_aliquot end Consistent Experimental Results use_aliquot->end

Caption: Workflow for preparing an accurate this compound stock solution.

troubleshooting_logic cluster_investigation Investigation cluster_solution Corrective Actions start Inconsistent Experimental Results check_solid Is the solid this compound caked or clumped? start->check_solid check_prep Was the stock solution prepared from a fresh vial? check_solid->check_prep Yes new_stock Prepare a fresh stock solution using the proper protocol check_solid->new_stock No check_storage Was the solution stored correctly (aliquoted, frozen)? check_prep->check_storage Yes check_prep->new_stock No check_storage->new_stock No control Incorporate appropriate osmotic controls in assays check_storage->control Yes re_run Repeat experiment with new stock and controls new_stock->re_run control->re_run end Reliable Results re_run->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Identifying and minimizing interferences in L-Sorbitol-13C quantification.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of L-Sorbitol-13C. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize interferences during experimental analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound, particularly when using mass spectrometry-based methods like LC-MS/MS or GC-MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor signal response or high variability for my this compound analyte?

A1: This is often due to matrix effects , where co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate) suppress or enhance the ionization of the target analyte.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-extraction addition experiment by comparing the analyte's response in a neat solution versus its response in a spiked extract from a blank matrix sample.[3]

    • Improve Sample Preparation: Enhance cleanup procedures to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[2][6]

    • Optimize Chromatography: Modify your chromatographic method to separate this compound from the interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for polar compounds like sorbitol.[7]

    • Change Ionization Source: If using Electrospray Ionization (ESI), which is prone to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression for certain analytes.[2][8]

    • Dilute the Sample: A simple but effective strategy is to dilute the sample, which reduces the concentration of interfering matrix components.[1]

Q2: My quantification results are inaccurate, even though I'm using a stable isotope-labeled internal standard. What could be the cause?

A2: While stable isotope dilution is the gold standard, inaccuracies can still occur.[9]

  • Potential Causes & Solutions:

    • Ion Suppression of the Internal Standard: High concentrations of the unlabeled analyte (endogenous sorbitol) in a sample can potentially suppress the signal of the co-eluting this compound internal standard, leading to a biased result.[1] Consider diluting the sample or increasing the concentration of the internal standard.[1]

    • Chromatographic Separation of Isotopologues: Although minimal, a slight chromatographic separation between the analyte and its deuterated or 13C-labeled standard can occur.[10] If this separation causes differential matrix effects, it can impact accuracy. Ensure peak integration is performed correctly for both analyte and standard.

    • Incorrect Internal Standard: Using a structural analog or a labeled standard of a different analyte that elutes nearby is not recommended.[11] Only a matching isotopically labeled internal standard can effectively compensate for matrix effects and sample preparation losses.[10][11]

Q3: I'm having difficulty separating L-Sorbitol from its isomers like mannitol, glucose, or fructose. How can I improve selectivity?

A3: Co-elution of isomers is a significant challenge as they are structurally similar and can cause isobaric interference.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: This is the most critical step.

      • For LC-MS/MS, HILIC columns are well-suited for separating these highly polar sugar alcohols.[7] Experiment with mobile phase composition (e.g., acetonitrile content, buffer pH) and gradient to maximize resolution.[2][7]

      • For GC-MS, the derivatization step is key. Different derivatizing agents (e.g., silylation, n-butane boronic acid) can yield derivatives with different chromatographic properties, enabling better separation.[7][12]

    • Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) to select specific precursor-to-product ion transitions for L-Sorbitol. While isomers may have the same precursor ion mass, their fragmentation patterns (product ions) might differ, allowing for selective detection even if chromatography is not perfect.[13]

Q4: What is the best way to prepare biological samples for L-Sorbitol quantification?

A4: The goal of sample preparation is to extract the analyte efficiently while removing proteins and other interferences.[6]

  • Recommended Approach:

    • Protein Precipitation (PPT): Start by precipitating proteins using a cold organic solvent like methanol or acetonitrile.[2][14]

    • Solid-Phase Extraction (SPE): Follow PPT with an SPE cleanup step. A mixed-mode SPE cartridge can effectively remove remaining interferences, providing a much cleaner extract than PPT alone.[2]

    • Derivatization (for GC-MS): If using GC-MS, the dried extract must be derivatized to make sorbitol volatile. Common methods include silylation or derivatization with n-butane boronic acid.[7][12]

Troubleshooting Workflow Diagram

This diagram provides a logical workflow for diagnosing and resolving common issues in this compound quantification.

G start Problem Encountered (e.g., Poor Signal, High RSD, Inaccuracy) check_ms 1. Check MS Performance (Tune, Calibration, IS Signal) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Action: Retune/Recalibrate Instrument ms_ok->fix_ms No check_chrom 2. Evaluate Chromatography (Peak Shape, Retention Time, Resolution) ms_ok->check_chrom Yes fix_ms->check_ms chrom_ok Chromatography OK? check_chrom->chrom_ok fix_chrom Action: Optimize LC/GC Method - New Column - Adjust Mobile Phase/Gradient - Check for Leaks chrom_ok->fix_chrom No check_matrix 3. Investigate Matrix Effects (Post-Extraction Spike) chrom_ok->check_matrix Yes fix_chrom->check_chrom matrix_ok Matrix Effects Minimal? check_matrix->matrix_ok fix_matrix Action: Mitigate Matrix Effects - Improve Sample Cleanup (SPE) - Dilute Sample - Change Ionization Source matrix_ok->fix_matrix No check_sample_prep 4. Review Sample Preparation (Extraction Recovery, IS Addition) matrix_ok->check_sample_prep Yes fix_matrix->check_matrix prep_ok Sample Prep OK? check_sample_prep->prep_ok fix_prep Action: Optimize Extraction - Test Different Solvents/SPE Phases - Ensure IS is Added Early prep_ok->fix_prep No resolved Issue Resolved prep_ok->resolved Yes fix_prep->check_sample_prep

Caption: A step-by-step decision tree for troubleshooting quantification issues.

Quantitative Data Summary

The choice of analytical conditions can significantly impact sensitivity and robustness. The following table summarizes key findings from comparative experiments.

ParameterMethod 1: LC/ESI-MS/MSMethod 2: LC/APCI-MS/MSRecommendationSource
Peak Intensity HigherLowerESI provides stronger raw signal.[2]
Matrix Effects Significant matrix effects observed from tissue extracts.No significant matrix effects observed.APCI is more robust against matrix effects for sorbitol in complex samples.[2]
Overall Efficacy Prone to inaccuracy due to ion suppression.More effective and reliable for quantitative analysis of clinical samples.APCI is the preferred ionization method for accurate quantification in biological matrices.[2]
Calibration StrategyDescriptionAdvantageDisadvantageSource
Stable Isotope Dilution (SIDA) Uses this compound as an internal standard added at the start of sample prep.The most accurate approach; corrects for sample prep losses and matrix effects.Labeled standards can be expensive or not always available.[9][11]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix identical to the samples.Compensates for matrix effects by ensuring standards and samples experience similar ion suppression/enhancement.Requires a true blank matrix, which can be difficult to obtain for endogenous analytes.[3][11]
Standard Addition Aliquots of the sample are spiked with known, varying amounts of the analyte.Highly effective at correcting for matrix effects specific to each individual sample.Labor-intensive and consumes more sample volume.[3]

Experimental Protocols

Below are detailed methodologies for the quantification of L-Sorbitol using LC-MS/MS, a commonly employed technique.

Protocol 1: L-Sorbitol Quantification in Nerve Tissue by LC-APCI-MS/MS

This protocol is adapted from a validated method for determining endogenous sorbitol in complex biological tissues.[2]

1. Sample Preparation (Extraction & Cleanup)

  • Homogenization: Weigh tissue samples and homogenize in an appropriate buffer.

  • Protein Precipitation: Add a volume of cold organic solvent (e.g., acetonitrile) to the tissue homogenate to precipitate proteins. Vortex and centrifuge at high speed.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove salts and polar interferences.

    • Elute the analyte (sorbitol) using an appropriate elution solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatograph (HPLC).

  • Column: Luna 5 µm NH2 100A (150 x 4.6 mm) or equivalent HILIC column.[2]

  • Mobile Phase: A gradient using Acetonitrile with 0.1% CH2Cl2 and 50% Methanol in water.[2]

  • Flow Rate: 800 µL/min.[2]

  • Column Temperature: 40 °C.[2]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), negative mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor and product ion transitions for both L-Sorbitol and the this compound internal standard.

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Quantify the concentration of L-Sorbitol in the sample using a calibration curve constructed from standards prepared with the this compound internal standard.

LC-MS/MS Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Biological Sample (e.g., Tissue, Plasma) add_is 2. Add this compound (Internal Standard) sample->add_is ppt 3. Protein Precipitation (e.g., with Acetonitrile) add_is->ppt spe 4. Solid-Phase Extraction (Cleanup) ppt->spe dry_recon 5. Evaporate & Reconstitute in Mobile Phase spe->dry_recon inject 6. Inject into LC-MS/MS System dry_recon->inject lc_sep 7. Chromatographic Separation (HILIC Column) inject->lc_sep ms_detect 8. MS/MS Detection (APCI, MRM Mode) lc_sep->ms_detect integrate 9. Integrate Peak Areas (Analyte & IS) ms_detect->integrate calculate 10. Calculate Peak Area Ratios integrate->calculate quantify 11. Quantify Concentration (Using Calibration Curve) calculate->quantify result Final Result quantify->result

Caption: Workflow from sample preparation to final quantification via LC-MS/MS.

References

Technical Support Center: L-Sorbitol-13C Mass Isotopomer Distribution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of L-Sorbitol-13C mass isotopomer distribution. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on software selection, experimental protocols, and troubleshooting common issues encountered during 13C-metabolic flux analysis (13C-MFA) with L-Sorbitol.

Frequently Asked Questions (FAQs)

Q1: Which software is recommended for analyzing this compound mass isotopomer data?

A1: While there is no software specifically dedicated to this compound analysis, several established 13C-MFA software packages can be effectively used. The choice of software often depends on the user's familiarity with programming languages and the complexity of the metabolic model.

Recommended Software Packages:

SoftwareKey FeaturesTarget Audience
13CFLUX2 [1][2][3][4]High-performance, command-line interface, supports large-scale networks, uses FluxML format.Computational biologists, researchers comfortable with command-line tools.
INCA [5][6][7][8][9]MATLAB-based, graphical user interface (GUI), supports steady-state and isotopically non-stationary MFA.Researchers familiar with MATLAB, suitable for both beginners and experienced users.
METRAN [10][11]Based on the Elementary Metabolite Units (EMU) framework, suitable for tracer experiment design and statistical analysis.Researchers with a strong background in metabolic engineering and flux analysis.
OpenFlux Open-source, flexible, and extensible.Researchers who require customization and have experience with metabolic modeling.

To use these software packages for this compound analysis, you will need to define a metabolic model that includes the relevant pathways for sorbitol metabolism, such as the polyol pathway, and specify the atom transitions for each reaction.

Troubleshooting Guides

Issue 1: Poor chromatographic separation of sorbitol and its isomers (e.g., mannitol).

Cause: Sorbitol and its isomers are highly polar and structurally similar, making them difficult to separate using standard chromatography techniques.

Solution:

  • Derivatization: Derivatization is crucial for improving the volatility and chromatographic separation of sugar alcohols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Silylation: Use a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create trimethylsilyl (TMS) ethers of the sugar alcohols.[12] This will result in distinct retention times and fragmentation patterns for sorbitol and its isomers.[12]

    • Acetylation: Alternatively, use pyridine-acetic anhydride to form peracetate derivatives.[13]

  • Chromatography Method:

    • GC-MS: Employ a suitable GC column, such as a DB-1 or equivalent, with an appropriate temperature gradient to achieve baseline separation of the derivatized sugar alcohols.[14]

    • LC-MS/MS: For liquid chromatography, hydrophilic interaction chromatography (HILIC) can be effective for separating these highly polar compounds.[14]

Issue 2: Inaccurate mass isotopomer distribution data due to natural isotope abundance.

Cause: The measured mass spectrum is a combination of the 13C-labeled molecules and the natural abundance of heavy isotopes (e.g., 13C, 17O, 18O, 29Si, 30Si) in the molecule and any derivatizing agents.[15] This can lead to an overestimation of the enrichment from the tracer.

Solution:

  • Correction Algorithms: It is essential to correct the raw mass isotopomer data for the contribution of naturally abundant isotopes. Most 13C-MFA software packages, including 13CFLUX2 and INCA, have built-in functionalities or recommend external tools for this correction. The correction involves using the elemental formula of the analyte (including derivatization agents) to calculate the expected natural isotope abundance pattern and subtract it from the measured data.

Issue 3: Low incorporation of 13C label into downstream metabolites.

Cause:

  • Insufficient Labeling Time: The time required to reach isotopic steady state can vary significantly between different metabolic pathways. Glycolysis may reach a steady state in minutes, while the TCA cycle can take a couple of hours, and nucleotide biosynthesis can take up to 24 hours.[16]

  • Dilution from Endogenous Sources: The 13C-labeled sorbitol can be diluted by unlabeled sorbitol produced from other sources within the cell or present in the culture medium.

  • Slow Metabolic Flux: The metabolic pathway utilizing sorbitol may have a low flux under the experimental conditions.

Solution:

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal labeling duration to achieve isotopic steady state for the pathways of interest.

  • Tracer Concentration: Ensure the concentration of this compound is sufficient to result in significant labeling of downstream metabolites. The optimal concentration will depend on the cell type and experimental conditions and may need to be determined empirically.

  • Analyze Precursor Pools: Measure the enrichment of the direct precursor pool to understand the extent of label dilution.

Experimental Protocols

Protocol 1: this compound Labeling of Cultured Cells
  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound. The exact concentration should be optimized for the specific cell line and experimental goals. A common starting point is to replace the unlabeled glucose or other primary carbon source with an equimolar concentration of this compound.

  • Incubation: Incubate the cells with the 13C-labeled medium for a duration sufficient to achieve isotopic steady state in the metabolic pathways of interest.[16] This can range from a few hours to over 24 hours.[16]

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Collect the cell extract and centrifuge to pellet the cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for GC-MS Analysis:

    • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.[14]

    • Derivatize the dried sample using a suitable method, such as silylation with MSTFA.[12][14] Add the derivatization reagent, vortex, and incubate at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis: Analyze the derivatized sample using a GC-MS system to determine the mass isotopomer distribution of sorbitol and other relevant metabolites.

Data Presentation

The following table provides a hypothetical example of a corrected mass isotopomer distribution for a metabolite downstream of L-Sorbitol-13C6, illustrating how the data should be structured for analysis.

Table 1: Corrected Mass Isotopomer Distribution of Fructose-6-Phosphate

Mass IsotopomerFractional Abundance (%)Standard Deviation (%)
M+010.50.8
M+15.20.4
M+28.30.6
M+315.71.1
M+420.11.5
M+525.31.8
M+614.91.2

Visualizations

Logical Workflow for 13C-MFA

mfa_workflow cluster_exp Experimental Phase cluster_comp Computational Phase exp_design Experimental Design (Tracer Selection) labeling 13C Labeling Experiment (this compound) exp_design->labeling extraction Metabolite Extraction labeling->extraction ms_analysis GC-MS/LC-MS Analysis extraction->ms_analysis data_proc Data Processing (Peak Integration) ms_analysis->data_proc correction Isotope Correction data_proc->correction mfa 13C-MFA Software (e.g., 13CFLUX2, INCA) correction->mfa flux_map Flux Map Generation mfa->flux_map

Caption: A generalized workflow for 13C-Metabolic Flux Analysis (13C-MFA).

Sorbitol (Polyol) Pathway Signaling

polyol_pathway Glucose Glucose (C6H12O6) Sorbitol Sorbitol (C6H14O6) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose (C6H12O6) Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase SDH Sorbitol Dehydrogenase

Caption: The Polyol Pathway showing the conversion of Glucose to Fructose via Sorbitol.

References

Addressing variability in L-Sorbitol-13C breath test results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the L-Sorbitol-13C breath test. Our aim is to help you address variability in your experimental results and ensure the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound breath test?

A1: The this compound breath test is a non-invasive method used to assess sorbitol malabsorption.[1][2] It is often employed in clinical research to investigate symptoms such as bloating, gas, abdominal pain, and diarrhea, which can be associated with irritable bowel syndrome (IBS).[1][3]

Q2: How does the this compound breath test differ from the hydrogen (H2) sorbitol breath test?

A2: Both tests assess sorbitol malabsorption. The H2 breath test measures hydrogen gas produced by bacterial fermentation of unabsorbed sorbitol in the colon.[1][4] The this compound breath test measures the appearance of 13CO2 in the breath, which results from the metabolism of ingested 13C-labeled sorbitol.[5] The 13C-sorbitol breath test may offer superior diagnostic properties, including higher specificity, compared to the H2 test.[5]

Q3: What are the most common causes of variability in this compound breath test results?

A3: The most significant factor leading to variability and potentially false-positive results is the presence of Small Intestinal Bacterial Overgrowth (SIBO).[6][7][8] In SIBO, bacteria are present in the small intestine, leading to premature fermentation of sorbitol and affecting breath test results.[6][7] Other factors include methane-producing intestinal flora, which can impact H2-based measurements, and the simultaneous ingestion of other sugars that can alter absorption kinetics.[5][9]

Q4: Can medications or dietary supplements interfere with the test?

A4: Yes. Antibiotics, bismuth-containing products, and proton pump inhibitors can alter gut microbiota and should be discontinued for a specified period before the test.[10][11] Laxatives and digestive enzymes should also be avoided.[3] It is crucial to follow a specific pre-test diet to minimize baseline variability.[3]

Troubleshooting Guide

Issue 1: High baseline 13CO2 or H2 readings.

  • Possible Cause: Improper patient preparation, such as not adhering to the prescribed pre-test diet or fasting period.[3][10]

  • Solution: Ensure the patient has strictly followed the dietary and fasting guidelines. If the baseline is still high, consider rescheduling the test and re-educating the patient on the preparation protocol.

Issue 2: Unexpectedly rapid increase in 13CO2 or H2.

  • Possible Cause: This could be an indication of Small Intestinal Bacterial Overgrowth (SIBO), where the sorbitol is fermented prematurely in the small intestine.[6][12]

  • Solution: It is recommended to screen for SIBO using a glucose or lactulose breath test before conducting a sorbitol breath test.[1][6][8] If SIBO is present, it should be treated, and the sorbitol breath test can be repeated after successful eradication.[6][7]

Issue 3: Flatline or no significant change in 13CO2 or H2 levels throughout the test.

  • Possible Cause: This could indicate complete absorption of sorbitol, which is a normal result. However, in an H2-based test, it could also be due to the presence of non-hydrogen-producing bacteria or methane-producing archaea.[5]

  • Solution: For H2 tests, also measuring methane (CH4) can increase the diagnostic sensitivity.[13][14] If using a 13C-sorbitol test, a flatline result is more reliably interpreted as complete absorption.

Issue 4: Results are inconsistent with clinical symptoms.

  • Possible Cause: The patient's symptoms may not be related to sorbitol malabsorption. Symptoms of sorbitol intolerance can overlap with other gastrointestinal conditions.[1] Additionally, some individuals with sorbitol malabsorption may not experience significant symptoms.[1]

  • Solution: Correlate the breath test results with a detailed clinical history and consider other potential causes for the symptoms. The this compound breath test is one piece of the diagnostic puzzle.

Data on L-Sorbitol Breath Test Variability

The following tables summarize quantitative data from studies investigating factors that influence sorbitol breath test results.

Table 1: Impact of SIBO on Sorbitol Breath Test Positivity in IBS Patients

Patient Group Sorbitol Breath Test Positivity Reference
IBS with SIBO70% - 71%[1][6]
IBS without SIBO36%[1]
IBS with SIBO (Post-antibiotic treatment)10%[6]

Table 2: Diagnostic Properties of H2-Sorbitol Breath Test vs. 13C-Sorbitol Breath Test for Coeliac Disease Screening

Test Sensitivity Specificity (vs. Healthy Controls) Specificity (vs. Patient Controls) Reference
H2-Sorbitol Breath Test (H2-SBT)71%46%25%[5]
13C-Sorbitol Breath Test (13C-SBT) at 1 hour74%85%85%[5]

Experimental Protocols

Protocol 1: this compound Breath Test

This protocol is adapted from methodologies described in clinical research for assessing sorbitol malabsorption.[5]

Patient Preparation (to be followed for 1-2 days prior to the test):

  • Dietary Restrictions:

    • Allowed Foods: Consume only non-fermentable foods such as meat, fish, eggs, rice in small amounts, and still water. Fats like olive oil and lactose-free butter are permitted. Spices are limited to salt and pepper.[3]

    • Avoid: Grain products (bread, pasta), dairy with lactose, vegetables, fruits, juices, nuts, seeds, and legumes.[3]

  • Medication and Supplement Restrictions:

    • Discontinue antibiotics and bismuth-containing products for 4 weeks.[10]

    • Stop proton pump inhibitors for at least 1 week.[10]

    • Avoid laxatives and digestive enzymes for at least 3 days.[3]

  • Fasting: Fast for at least 8-12 hours overnight before the test. Only water is permitted.

  • Other Restrictions: No smoking for at least 6 hours before the test.[10] Avoid physical activity on the day of the test.

Test Day Procedure:

  • Baseline Sample: Collect a baseline breath sample before administering the sorbitol solution.

  • Substrate Administration: The patient ingests a solution of 5g L-Sorbitol and 100mg 13C-L-Sorbitol dissolved in 250ml of water.[5]

  • Breath Sample Collection: Collect end-expiratory breath samples every 30 minutes for a total of 4 hours.[5]

  • Analysis: Analyze the breath samples for 13CO2 concentration using an appropriate analytical instrument like an infrared spectrometer or mass spectrometer.[15][16]

Result Interpretation:

  • A significant increase in 13CO2 excretion over the baseline value within a specified timeframe (e.g., the first hour) is indicative of sorbitol malabsorption. The exact cut-off for a positive test should be established and validated within the research setting.[5]

Visualizations

Experimental_Workflow prep Patient Preparation (Diet, Fasting, Medication Restriction) baseline Collect Baseline Breath Sample (t=0) prep->baseline Strict Adherence substrate Administer 5g Sorbitol + 100mg 13C-Sorbitol in 250ml Water baseline->substrate sampling Collect Breath Samples (every 30 mins for 4 hours) substrate->sampling analysis Analyze 13CO2 Concentration (IRMS or NDIRS) sampling->analysis interpretation Data Interpretation (Change from Baseline) analysis->interpretation

Caption: Experimental workflow for the this compound breath test.

SIBO_Influence start Sorbitol Ingestion no_sibo No SIBO start->no_sibo sibo SIBO Present start->sibo sm_absorption Sorbitol Absorbed in Small Intestine no_sibo->sm_absorption Normal Absorption colon_fermentation Unabsorbed Sorbitol Fermented in Colon no_sibo->colon_fermentation Malabsorption sm_fermentation Premature Fermentation in Small Intestine sibo->sm_fermentation normal_result Normal Breath Test Result (No early 13CO2/H2 peak) sm_absorption->normal_result false_positive False Positive Result (Early 13CO2/H2 peak) sm_fermentation->false_positive Misleading Early Peak colon_fermentation->false_positive Late Peak

Caption: Influence of SIBO on sorbitol breath test results.

References

Validation & Comparative

A Comparative Guide to L-Sorbitol-13C and 2H-Labeled Sorbitol for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Sorbitol-13C and 2H-labeled sorbitol for use in metabolic tracing studies. We will delve into the nuances of their application, supported by established principles of isotope tracing and generalized experimental protocols. This comparison aims to equip researchers with the necessary information to select the optimal tracer for their specific research questions regarding the polyol pathway and its implications in various physiological and pathological states.

Introduction to Sorbitol Metabolism and Isotopic Tracing

The sorbitol pathway, also known as the polyol pathway, is a two-step metabolic route that converts glucose to fructose.[1][2][3] Under normal physiological conditions, this pathway is a minor contributor to glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux through the sorbitol pathway is implicated in the pathogenesis of diabetic complications, including retinopathy, nephropathy, and neuropathy.[1][2]

Isotopic tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes.[4][5][6] By introducing a labeled molecule, such as this compound or 2H-labeled sorbitol, into a biological system, researchers can track the fate of the labeled atoms as they are incorporated into downstream metabolites. This provides a dynamic view of pathway activity that cannot be obtained from static metabolite measurements alone.[7] The choice between a carbon-13 (¹³C) or deuterium (²H) label depends on the specific research question, the analytical platform available, and the biological system under investigation.

The Sorbitol Metabolic Pathway

The sorbitol pathway consists of two key enzymatic reactions:

  • Glucose to Sorbitol: Aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[1][2]

  • Sorbitol to Fructose: Sorbitol dehydrogenase then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[1][2]

Tissues such as the liver, ovaries, and seminal vesicles possess both enzymes and can efficiently convert sorbitol to fructose.[1] However, tissues like the retina, kidneys, and Schwann cells have low levels or are deficient in sorbitol dehydrogenase, leading to the accumulation of sorbitol in hyperglycemic conditions and subsequent cellular damage.[1][2]

Sorbitol_Pathway cluster_0 Sorbitol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH

Figure 1. The Sorbitol Metabolic Pathway.

Comparison of this compound and 2H-Labeled Sorbitol

The choice between ¹³C and ²H as an isotopic label for sorbitol involves a trade-off between the type of information desired, the analytical method employed, and potential isotope effects.

FeatureThis compound2H-Labeled Sorbitol
Tracer Atom Carbon-13 (¹³C)Deuterium (²H)
Primary Use Tracing the carbon backbone of sorbitol through subsequent metabolic pathways. Ideal for metabolic flux analysis (MFA) to quantify pathway activities.[1][3]Tracing the hydrogen atoms of sorbitol. Can be used to study redox metabolism and the activity of dehydrogenases.
Detection Method Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[8]Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy.[9]
Mass Shift +1 Da per ¹³C atom.+1 Da per ²H atom.
Isotope Effect Minimal kinetic isotope effect as the chemical properties of ¹³C are very similar to ¹²C.[10]A more significant kinetic isotope effect can occur, potentially altering the rate of enzymatic reactions involving C-H bond cleavage.
Cost Generally more expensive than deuterated counterparts.Often more cost-effective.
Background Noise Low natural abundance of ¹³C (~1.1%) results in low background noise and high signal-to-noise ratio.Higher natural abundance of ²H (~0.015%) compared to ¹³C, but still very low.
Metabolic Recycling The ¹³C label can be recycled into other metabolic pathways, which can complicate data interpretation but also provides a broader view of metabolic interconnectedness.[11]The ²H label can be lost to water, which can be a limitation but also a tool to study water metabolism.

Experimental Design and Protocols

A typical metabolic tracing experiment using either this compound or 2H-labeled sorbitol involves several key steps. The following is a generalized protocol that can be adapted for specific cell culture or in vivo models.

Experimental_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase Start Start: Experimental Design (Cell culture or animal model) Labeling Introduction of Labeled Sorbitol (this compound or 2H-labeled Sorbitol) Start->Labeling Incubation Incubation/Metabolism (Time-course sampling) Labeling->Incubation Quenching Metabolic Quenching (e.g., cold methanol) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Data_Processing Data Processing (Peak integration, isotopologue distribution) Analysis->Data_Processing MFA Metabolic Flux Analysis (Software-based modeling) Data_Processing->MFA Interpretation Biological Interpretation MFA->Interpretation

Figure 2. Generalized Experimental Workflow for Metabolic Tracing.

Key Experimental Protocols

1. Cell Culture Labeling Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture media containing the desired concentration of this compound or 2H-labeled sorbitol. The unlabeled sorbitol should be replaced with the labeled version.

  • Labeling: Remove the standard culture medium and replace it with the labeling medium.

  • Time-Course: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

2. In Vivo Labeling Protocol (Rodent Model):

  • Acclimatization: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer the labeled sorbitol via an appropriate route, such as oral gavage or intravenous infusion. The dosage will need to be optimized based on the specific animal model and research question.

  • Tissue Collection: At predetermined time points, euthanize the animals and rapidly collect tissues of interest (e.g., liver, kidney, retina).

  • Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a cold extraction solvent.

    • Centrifuge to remove tissue debris and collect the supernatant.

    • Dry the metabolite extract.

3. Sample Analysis by Mass Spectrometry:

  • Derivatization (for GC-MS): Resuspend the dried metabolites in a derivatization agent to increase their volatility for gas chromatography.

  • LC-MS or GC-MS Analysis: Inject the prepared samples into an LC-MS or GC-MS system. High-resolution mass spectrometry is recommended to accurately distinguish between isotopologues, especially when using both ¹³C and ²H tracers in the same experiment.[12][13]

  • Data Acquisition: Acquire data in full scan mode or using selected ion monitoring (SIM) to detect the mass isotopologues of sorbitol and its downstream metabolites (e.g., fructose, lactate, TCA cycle intermediates).

Data Presentation and Interpretation

The primary output of a metabolic tracing experiment is the mass isotopologue distribution (MID) of the metabolites of interest. This data can be presented in tabular format to facilitate comparison.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Fructose in Liver Cells after 4 hours of Labeling

IsotopologueThis compound₆2H₅-Labeled Sorbitol
M+0 (Unlabeled)15%25%
M+15%10%
M+210%15%
M+320%20%
M+425%15%
M+520%10%
M+65%5%
Total Enrichment 85% 75%

This is a hypothetical table for illustrative purposes.

From this data, the fractional contribution of the labeled sorbitol to the fructose pool can be calculated. Further analysis using metabolic flux analysis (MFA) software can then be used to quantify the rates of the sorbitol pathway and connected metabolic routes.

Logical Framework for Tracer Selection

The decision to use this compound versus 2H-labeled sorbitol should be guided by the specific biological question.

Tracer_Selection Question What is the primary research question? Path_Flux Path_Flux Question->Path_Flux Quantify carbon flux through the polyol pathway and into central carbon metabolism? Redox Redox Question->Redox Investigate the role of NADPH/NADH and redox balance in the pathway? C13_Sorbitol Use this compound Path_Flux->C13_Sorbitol Yes H2_Sorbitol Use 2H-labeled Sorbitol Redox->H2_Sorbitol Yes C13_Advantage Directly traces the carbon backbone. Minimal kinetic isotope effect. C13_Sorbitol->C13_Advantage Advantage H2_Advantage Provides insights into hydride transfer and dehydrogenase activity. H2_Sorbitol->H2_Advantage Advantage

Figure 3. Logic Diagram for Tracer Selection.

Conclusion

Both this compound and 2H-labeled sorbitol are valuable tools for investigating the dynamics of the polyol pathway.

  • This compound is the tracer of choice for quantifying the carbon flux through the sorbitol pathway and its contribution to downstream metabolic networks like glycolysis and the TCA cycle. Its minimal isotope effect ensures that the measured fluxes accurately reflect the in vivo metabolic state.

  • 2H-labeled sorbitol is particularly useful for studying the enzymology of aldose reductase and sorbitol dehydrogenase and for probing the interplay between the sorbitol pathway and cellular redox balance.

The optimal experimental design may even involve the co-administration of both tracers, which can be distinguished using high-resolution mass spectrometry, to gain a more comprehensive understanding of sorbitol metabolism. The choice of tracer should ultimately be dictated by the specific research hypothesis and the available analytical capabilities.

References

A Comparative Guide to Metabolic Tracing: L-Sorbitol-¹³C vs. Radioactive Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Stable isotope tracing with ¹³C has emerged as a powerful alternative to radioactive methods, offering significant safety advantages and detailed insights into metabolic pathways.[1][2] This technique, a cornerstone of metabolic flux analysis (MFA), allows for the quantification of intracellular metabolic fluxes.[3][4] In contrast, radioactive tracers have a long history in metabolic research and are valued for their high sensitivity.[1][2]

Data Presentation: A Comparative Overview

To illustrate the potential data output from each method, the following table presents a hypothetical comparison of key metabolic flux parameters for L-Sorbitol metabolism. This data is representative of what one might expect from such tracing studies.

Metabolic Flux ParameterL-Sorbitol-¹³C Tracing (Relative Flux)Radioactive Tracer (e.g., ¹⁴C-Sorbitol) (Absolute Rate)Key Insights
Sorbitol Uptake Rate Not directly measured15.2 ± 1.8 nmol/min/mg proteinRadioactive tracers provide a direct measure of the absolute rate of uptake.
Conversion to Fructose 85% ± 5% of metabolized Sorbitol12.9 ± 1.5 nmol/min/mg protein¹³C tracing excels at determining the relative contribution of sorbitol to downstream metabolites.
Entry into Glycolysis 60% ± 7% of Fructose7.7 ± 0.9 nmol/min/mg proteinBoth methods can quantify the flux into major metabolic pathways.
Pentose Phosphate Pathway (PPP) Flux 15% ± 3% of Fructose1.9 ± 0.4 nmol/min/mg protein¹³C tracing can provide detailed information on pathway splits.
TCA Cycle Entry 25% ± 4% of Fructose3.2 ± 0.5 nmol/min/mg proteinThe choice of tracer can be optimized to investigate specific pathways.[3][5]
CO₂ Production Not directly measured5.8 ± 0.7 nmol/min/mg proteinRadioactive tracers are well-suited for measuring complete oxidation to CO₂.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following sections outline the key steps for conducting L-Sorbitol tracing experiments using both ¹³C-labeled and radioactive isotopes.

L-Sorbitol-¹³C Tracing Protocol

This protocol is adapted from established methods for stable isotope tracing of other metabolites like glucose and glutamine.[6][7]

  • Cell Culture and Media Preparation:

    • Culture cells of interest to the desired confluence in standard growth medium.

    • Prepare a custom medium where unlabeled L-Sorbitol is replaced with a known concentration of L-Sorbitol-¹³C (e.g., uniformly labeled or positionally labeled).

  • Isotope Labeling:

    • Replace the standard medium with the ¹³C-Sorbitol containing medium.

    • Incubate the cells for a predetermined time to allow for the incorporation of the labeled sorbitol and to reach a metabolic and isotopic steady state. The optimal time should be determined empirically.

  • Metabolite Extraction:

    • Rapidly quench metabolism by washing the cells with ice-cold saline.

    • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

  • Sample Analysis (LC-MS/MS or GC-MS):

    • Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to separate and identify metabolites.

    • Determine the mass isotopologue distributions (MIDs) for sorbitol and its downstream metabolites (e.g., fructose, glycolytic intermediates, TCA cycle intermediates).

  • Data Analysis and Flux Calculation:

    • Correct the raw MIDs for the natural abundance of ¹³C.

    • Use metabolic flux analysis software to calculate the relative fluxes through the relevant metabolic pathways.

Radioactive Tracer (e.g., ¹⁴C-Sorbitol) Protocol

This protocol follows the general principles of radioactive tracer studies.[1]

  • Cell Culture:

    • Culture cells to the desired density in standard growth medium.

  • Radioactive Labeling:

    • Add a known amount of ¹⁴C-labeled L-Sorbitol to the culture medium.

    • Incubate for a specific duration, which can be varied to study the kinetics of sorbitol metabolism.

  • Measurement of Sorbitol Uptake:

    • At different time points, wash the cells with ice-cold saline to stop uptake.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Analysis of Downstream Metabolites:

    • Extract metabolites from the cells.

    • Separate the metabolites using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity in each separated metabolite fraction.

  • Measurement of CO₂ Production:

    • Conduct the incubation in a sealed flask.

    • Trap the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., a strong base).

    • Measure the radioactivity of the trapped CO₂ to determine the rate of complete oxidation.

Visualizing the Workflow and Pathways

Diagrams are essential for understanding complex experimental processes and metabolic pathways.

experimental_workflow cluster_13C L-Sorbitol-¹³C Tracing cluster_radioactive Radioactive Tracing C13_start Culture Cells C13_label Incubate with L-Sorbitol-¹³C C13_start->C13_label C13_extract Metabolite Extraction C13_label->C13_extract C13_analyze LC-MS/MS or GC-MS Analysis C13_extract->C13_analyze C13_data Metabolic Flux Analysis C13_analyze->C13_data Radio_start Culture Cells Radio_label Incubate with Radioactive Sorbitol Radio_start->Radio_label Radio_measure Measure Uptake, Metabolites, CO₂ Radio_label->Radio_measure Radio_data Calculate Absolute Rates Radio_measure->Radio_data sorbitol_pathway Sorbitol L-Sorbitol Fructose Fructose Sorbitol->Fructose Glycolysis Glycolysis Fructose->Glycolysis PPP Pentose Phosphate Pathway Fructose->PPP TCA TCA Cycle Glycolysis->TCA CO2 CO₂ TCA->CO2

References

A Comparative Guide to L-Sorbitol-13C and D-Sorbitol-13C as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Sorbitol-13C and D-Sorbitol-13C for use as metabolic tracers in preclinical and clinical research. Understanding the distinct metabolic fates of these stereoisomers is critical for accurate experimental design and data interpretation in studies of carbohydrate metabolism and related therapeutic areas.

Introduction to Sorbitol Isomers as Metabolic Tracers

Sorbitol, a sugar alcohol, exists as two stereoisomers: D-sorbitol and L-sorbitol (also known as L-glucitol). While chemically similar, their metabolic pathways in mammals are distinct, leading to different applications and interpretations when used as 13C-labeled tracers. Stable isotope labeling with 13C allows for the non-radioactive tracing of metabolic pathways, providing valuable insights into flux rates and nutrient utilization.[1][2]

D-Sorbitol is the common, naturally occurring isomer and its metabolism is well-characterized through the polyol pathway.[3][4] In this pathway, D-glucose is reduced to D-sorbitol, which is then oxidized to D-fructose.[3][4] This pathway's involvement in diabetic complications makes D-Sorbitol-13C a valuable tool for studying these conditions.

L-Sorbitol , the enantiomer of D-sorbitol, is less common in nature and its metabolic fate in mammals is not as extensively documented. Evidence suggests it is metabolized differently from its D-counterpart, likely involving different enzymatic pathways and leading to different metabolic end-products.

Comparative Metabolic Pathways

The primary difference in the utility of D-Sorbitol-13C and this compound as metabolic tracers lies in their distinct enzymatic processing.

D-Sorbitol Metabolism: The Polyol Pathway

The metabolism of D-Sorbitol is primarily governed by the polyol pathway, a two-step process:

  • Reduction of Glucose to D-Sorbitol: This reaction is catalyzed by aldose reductase, using NADPH as a cofactor.

  • Oxidation of D-Sorbitol to D-Fructose: Sorbitol dehydrogenase, with NAD+ as a cofactor, catalyzes this step.[5]

The resulting D-fructose-13C can then enter glycolysis or other central carbon metabolism pathways, allowing researchers to trace the flow of the 13C label through various metabolic networks.[4]

D_Sorbitol_Metabolism D_Glucose D-Glucose D_Sorbitol D-Sorbitol-13C D_Glucose->D_Sorbitol Aldose Reductase (NADPH -> NADP+) D_Fructose D-Fructose-13C D_Sorbitol->D_Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis & Further Metabolism D_Fructose->Glycolysis

D-Sorbitol Metabolic Pathway
L-Sorbitol Metabolism: An Alternative Route

The metabolic pathway of L-Sorbitol in mammals is less clearly defined. It is not a significant substrate for the classical polyol pathway enzymes in the same manner as D-Sorbitol. However, some mammalian enzymes exhibit activity towards L-isomers of sugar alcohols. One key enzyme is L-iditol 2-dehydrogenase , which catalyzes the conversion of L-iditol (an epimer of L-sorbitol) to L-sorbose.[6][7][8][9][10] It is plausible that sorbitol dehydrogenase or other polyol dehydrogenases may also act on L-Sorbitol (L-glucitol), potentially converting it to L-fructose or another ketohexose. Further research is needed to fully elucidate this pathway.

L_Sorbitol_Metabolism L_Sorbitol This compound L_Fructose L-Fructose-13C / Other Ketohexoses-13C (Putative) L_Sorbitol->L_Fructose Polyol Dehydrogenases? (e.g., L-iditol 2-dehydrogenase) Further_Metabolism Further Metabolism (Largely Unknown) L_Fructose->Further_Metabolism

Putative L-Sorbitol Metabolic Pathway

Quantitative Data Comparison

Direct comparative studies on the metabolic flux of this compound versus D-Sorbitol-13C in mammalian systems are scarce. The following table summarizes key metabolic parameters based on available data for each isomer.

ParameterD-SorbitolL-SorbitolReferences
Primary Metabolic Pathway Polyol PathwayPutative oxidation by polyol dehydrogenases[3][4][8][9][10]
Primary Metabolic Product D-FructoseL-Fructose / Other Ketohexoses (presumed)[4][8][9]
Key Enzymes Aldose Reductase, Sorbitol DehydrogenaseL-iditol 2-dehydrogenase, other Polyol Dehydrogenases (putative)[5][8][9][10]
Rate of Intestinal Absorption Slow and incompleteLikely similar to or slower than D-Sorbitol (inferred)[11][12]
Tracer Applications Studying polyol pathway flux, diabetic complications, fructose metabolismInvestigating alternative polyol metabolic pathways, stereospecific enzyme activity[1][2]

Experimental Protocols

While specific protocols for direct comparison are not available, the following outlines a general workflow for an in vivo metabolic tracer study using 13C-labeled sorbitol, which can be adapted for either isomer.

Experimental_Workflow cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Metabolite Extraction & Analysis cluster_3 Data Interpretation Administration Administer this compound or D-Sorbitol-13C (e.g., oral gavage, intravenous infusion) Collection Collect biological samples at timed intervals (Blood, Urine, Tissues) Administration->Collection Extraction Metabolite Extraction Collection->Extraction Analysis LC-MS/MS or GC-MS Analysis (Quantify 13C-labeled metabolites) Extraction->Analysis Interpretation Metabolic Flux Analysis (Determine pathway activity and tracer fate) Analysis->Interpretation

References

A Comparative Analysis of GC-MS and LC-MS for L-Sorbitol-13C Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique

The precise and accurate quantification of isotopically labeled compounds is paramount in various stages of drug development and metabolic research. L-Sorbitol-13C, a stable isotope-labeled version of the sugar alcohol sorbitol, is frequently employed as an internal standard in pharmacokinetic and metabolic studies. The choice of analytical methodology for its quantification can significantly impact the reliability and efficiency of these studies. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The selection of an analytical technique hinges on its performance characteristics. The following table summarizes a comparative overview of GC-MS and LC-MS for this compound analysis, based on typical reported performance for sorbitol and related sugar alcohols.

ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.99[1]> 0.99[2][3][4]
Limit of Detection (LOD) 14 - 39 ng/mL[5]1.1 ng/mL - 4.83 µg/mL[6][7][8]
Limit of Quantification (LOQ) Typically 3x LOD3.6 ng/mL - 13.46 µg/mL[6][7]
Recovery > 96%[1]87.5% - 119%[2][6][9]
Precision (CV%) < 15%[1]< 15%[2]
Sample Preparation Derivatization requiredOften direct injection
Throughput LowerHigher

Delving Deeper: A Head-to-Head Comparison

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for the analysis of volatile and thermally stable compounds. However, for polar molecules like sorbitol, a chemical derivatization step is mandatory to increase their volatility and thermal stability.[5] This adds to the sample preparation time and can introduce variability.

Advantages:

  • High Chromatographic Resolution: GC columns can provide excellent separation of isomers, such as sorbitol and mannitol.

  • Established Libraries: Extensive electron ionization (EI) mass spectral libraries are available for compound identification.

  • High Sensitivity: Can achieve low limits of detection.[5]

Disadvantages:

  • Derivatization Required: This multi-step process can be time-consuming and a source of analytical error.

  • Lower Throughput: The derivatization step and longer chromatographic run times can limit the number of samples analyzed per day.

  • Potential for Thermal Degradation: Some derivatives may not be perfectly stable at the high temperatures used in the GC inlet and column.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a powerful tool for the analysis of a wide range of compounds, including polar and non-volatile molecules. A significant advantage of LC-MS for sorbitol analysis is the ability to often analyze the sample directly without the need for derivatization.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode for polar analytes like sugar alcohols.

Advantages:

  • No Derivatization (Typically): Simplifies sample preparation, reduces analysis time, and minimizes potential sources of error.[2]

  • High Throughput: Faster sample preparation and shorter run times allow for the analysis of a larger number of samples.

  • High Sensitivity and Selectivity: LC-MS/MS provides excellent sensitivity and specificity, with the ability to quantify analytes at very low concentrations.

  • Versatility: Applicable to a broader range of compound polarities and molecular weights.

Disadvantages:

  • Matrix Effects: The ionization process in LC-MS can be susceptible to suppression or enhancement by co-eluting matrix components, potentially affecting accuracy.

  • Isomer Separation: While possible, achieving baseline separation of isomers like sorbitol and mannitol can be challenging and may require careful method development.

Visualizing the Workflow

To better understand the practical differences between the two techniques, the following diagrams illustrate the typical experimental workflows for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation LC Separation (HILIC) LC_Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS workflow for this compound analysis.

Experimental Protocols

Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS. These should be considered as starting points and may require optimization for specific matrices and instrumentation.

GC-MS Protocol
  • Sample Preparation and Extraction:

    • To 100 µL of sample (e.g., plasma, urine), add an appropriate amount of a suitable internal standard (if this compound is not the internal standard).

    • Precipitate proteins by adding 400 µL of cold methanol. Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of pyridine and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex and incubate at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound-TMS derivative.

LC-MS/MS Protocol
  • Sample Preparation and Extraction:

    • To 100 µL of sample, add an appropriate amount of internal standard.

    • Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new vial for injection. Dilution with mobile phase may be necessary depending on the concentration.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: AB SCIEX Triple Quad 5500 or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound.

Conclusion and Recommendations

Both GC-MS and LC-MS are capable of providing accurate and precise quantification of this compound. The choice between the two techniques should be guided by the specific requirements of the study.

  • For high-throughput analysis where speed and simplified sample preparation are critical, LC-MS/MS is the superior choice. Its ability to analyze samples directly without derivatization significantly streamlines the workflow.

  • When high-resolution separation of isomers is the primary concern and throughput is less of a factor, GC-MS remains a viable and powerful option. The extensive spectral libraries available for GC-MS can also be beneficial for structural confirmation.

Ultimately, the optimal method will depend on a careful consideration of the analytical goals, sample matrix, available instrumentation, and desired throughput. For most modern applications in drug development and metabolomics, the advantages of speed, simplicity, and high sensitivity make LC-MS/MS the recommended technique for the routine analysis of this compound.

References

A Comparative Guide to L-Sorbitol-¹³C Quantification: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of L-Sorbitol-¹³C, a critical stable isotope-labeled compound used in various research and clinical applications. We will delve into the accuracy and precision of key techniques, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific research needs.

Introduction to L-Sorbitol-¹³C and its Quantification

L-Sorbitol-¹³C is a non-radioactive, stable isotope-labeled form of sorbitol. Its use as an internal standard in mass spectrometry-based methods enhances the accuracy and precision of unlabeled sorbitol quantification by correcting for matrix effects and variations in sample processing. Furthermore, L-Sorbitol-¹³C is employed as a tracer in metabolic studies and as a diagnostic agent in breath tests to investigate conditions such as small intestinal bacterial overgrowth and celiac disease.

The accurate and precise quantification of L-Sorbitol-¹³C is paramount for the reliability of these applications. This guide will compare the performance of the following analytical techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Enzymatic Assays

  • ¹³C-Sorbitol Breath Test

Comparative Analysis of Quantitative Performance

The following table summarizes the key performance metrics for the different analytical methods used for L-Sorbitol-¹³C quantification. The data has been compiled from various studies where L-Sorbitol-¹³C was used either as the analyte of interest or as an internal standard.

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% CV)
LC-MS/MS >0.99[1][2]30 µg/mL[2]50.0 - 75.0 ng[3]93 - 119%[1][2]Intra-day: 0.72-10.23%Inter-day: 2.21-13.8%[1]
GC-MS 0.99999[4]Not explicitly stated for ¹³C variantNot explicitly stated for ¹³C variant>96%[4]Not explicitly stated for ¹³C variant
NMR Spectroscopy >0.95[5]Not a primary method for trace analysisNot a primary method for trace analysisError of determination: 0.2-1.0%[6]<0.5% (absolute error)[7]
Enzymatic Assays Linear range: 1.0-20 µ g/assay [8]0.197 mg/L[8]Not explicitly stated>85% (spike recovery)[4]Difference of 0.005-0.010 absorbance units in duplicate determinations[8]
¹³C-Sorbitol Breath Test Not ApplicableNot ApplicableNot ApplicableSensitivity: 74%Specificity: 85%[9]Good reproducibility (j-statistic of 0.88)[10]

Note: The performance metrics can vary significantly based on the specific instrumentation, experimental conditions, and sample matrix. The data presented here is for comparative purposes.

Experimental Workflows and Methodologies

General Experimental Workflow

The quantification of L-Sorbitol-¹³C, regardless of the specific analytical technique, generally follows a standardized workflow. This involves sample collection and preparation, followed by instrumental analysis and data processing.

L-Sorbitol-13C Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine, Breath) Extraction Extraction / Protein Precipitation SampleCollection->Extraction BreathAnalyzer Breath Analyzer SampleCollection->BreathAnalyzer Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS NMR NMR Extraction->NMR Enzymatic Enzymatic Assay Extraction->Enzymatic GCMS GC-MS Derivatization->GCMS Quantification Quantification (Calibration Curve) LCMS->Quantification GCMS->Quantification NMR->Quantification Enzymatic->Quantification BreathAnalyzer->Quantification Validation Data Validation Quantification->Validation

A generalized workflow for L-Sorbitol-¹³C quantification.
Detailed Experimental Protocols

LC-MS/MS is a highly sensitive and selective method for the quantification of L-Sorbitol-¹³C, often used as an internal standard for the analysis of unlabeled sorbitol in biological matrices.[1][11]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution containing L-Sorbitol-¹³C.

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like sorbitol.[1][3]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both unlabeled sorbitol and L-Sorbitol-¹³C.

GC-MS is another powerful technique for sorbitol analysis, though it typically requires derivatization to increase the volatility of the analyte.

  • Sample Preparation and Derivatization:

    • Extract sorbitol from the sample matrix using a suitable solvent.

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA with TMCS) and heat to convert sorbitol and L-Sorbitol-¹³C to their volatile trimethylsilyl (TMS) derivatives.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized forms of sorbitol and L-Sorbitol-¹³C.

Quantitative NMR (qNMR) can be used for the absolute quantification of L-Sorbitol-¹³C without the need for an identical internal standard, though it is less sensitive than mass spectrometry-based methods.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample containing L-Sorbitol-¹³C in a suitable deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard with a distinct NMR signal if relative quantification is desired.

  • NMR Acquisition:

    • Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: ¹³C NMR spectrum acquired with parameters optimized for quantitative analysis (e.g., long relaxation delays and a 90° pulse angle).

  • Data Processing:

    • Integrate the area of a specific, well-resolved peak corresponding to a carbon in L-Sorbitol-¹³C.

    • Calculate the concentration based on the integral value relative to the known concentration of the internal standard or by using an absolute quantification method.

Enzymatic assays offer a simpler and often more cost-effective method for sorbitol quantification, although they may have lower specificity compared to chromatographic methods.

  • Principle: The assay is based on the oxidation of sorbitol to fructose by the enzyme sorbitol dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing a buffer, NAD⁺, and the sample extract.

    • Measure the initial absorbance at 340 nm.

    • Initiate the reaction by adding sorbitol dehydrogenase.

    • Incubate the reaction mixture at a controlled temperature.

    • Measure the final absorbance at 340 nm.

    • The change in absorbance is proportional to the sorbitol concentration, which can be determined from a standard curve.

This is a non-invasive diagnostic test used to assess carbohydrate malabsorption and small intestinal bacterial overgrowth.

  • Procedure:

    • The patient provides a baseline breath sample.

    • The patient ingests a solution containing a known amount of ¹³C-sorbitol.

    • Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.

    • The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.

    • An increase in the ¹³CO₂/¹²CO₂ ratio above a certain threshold indicates malabsorption and subsequent metabolism of ¹³C-sorbitol by gut bacteria.

Discussion and Recommendations

The choice of analytical method for L-Sorbitol-¹³C quantification depends on the specific requirements of the study, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • LC-MS/MS is the method of choice for high-sensitivity and high-selectivity quantification of L-Sorbitol-¹³C in complex biological matrices. Its ability to use a stable isotope-labeled internal standard makes it the gold standard for accurate and precise measurements.

  • GC-MS offers comparable sensitivity to LC-MS/MS but requires a derivatization step, which can add complexity and potential for variability to the workflow.

  • NMR Spectroscopy provides absolute quantification without the need for a specific internal standard and is highly reproducible. However, its lower sensitivity makes it less suitable for trace-level analysis.

  • Enzymatic Assays are a cost-effective and high-throughput option for screening purposes, but they may lack the specificity of chromatographic methods and can be susceptible to interference from other compounds in the sample.

  • The ¹³C-Sorbitol Breath Test is a valuable non-invasive diagnostic tool for clinical applications but is not intended for the precise quantification of L-Sorbitol-¹³C in a laboratory setting.

For researchers in drug development and clinical research requiring the highest level of accuracy and precision for L-Sorbitol-¹³C quantification in biological samples, LC-MS/MS is the recommended method . For applications where absolute quantification of pure or highly concentrated samples is needed, NMR spectroscopy is a powerful alternative. Enzymatic assays can be useful for initial screening or when high throughput is a priority and the sample matrix is relatively simple.

References

A Guide to Metabolic Flux Analysis: Evaluating L-Sorbitol-13C as a Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a cornerstone technique for elucidating the intricate network of metabolic reactions within a cell. The choice of an isotopic tracer is paramount to the success of these studies, directly influencing the precision and scope of the resulting flux map. While glucose and glutamine are the most commonly utilized tracers, the exploration of alternative substrates like L-Sorbitol-13C presents opportunities for probing specific metabolic pathways. This guide provides a comparative overview of this compound in the context of established metabolic flux analysis methodologies, offering insights into its potential applications and considerations for experimental design.

Principles of 13C Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes in living cells.[1][2] The methodology involves several key steps:

  • Tracer Selection: Choosing an appropriate 13C-labeled substrate (tracer) is critical and depends on the specific metabolic pathways of interest.[3]

  • Isotopic Labeling Experiment: Cells are cultured in a medium containing the 13C-labeled tracer until a metabolic and isotopic steady state is reached.[4][5]

  • Measurement of Labeling Patterns: The distribution of 13C isotopes in metabolic products, typically protein-bound amino acids or other stable intracellular metabolites, is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][6][7]

  • Flux Estimation: The measured labeling patterns are used in conjunction with a stoichiometric model of the metabolic network to estimate the intracellular fluxes through computational analysis.[1][8]

  • Statistical Evaluation: Goodness-of-fit analysis and the calculation of confidence intervals for the estimated fluxes are performed to ensure the reliability of the results.[1][7]

The precision of flux estimates is highly dependent on the chosen tracer, as different tracers provide distinct labeling patterns that resolve fluxes in different pathways with varying degrees of accuracy.[9][10]

The Sorbitol Pathway: A Gateway for this compound

L-Sorbitol, a sugar alcohol, is metabolized through the polyol pathway. This two-step pathway converts glucose to fructose.[11] In this pathway, aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[11][12] The fructose can then be phosphorylated to fructose-6-phosphate and enter the glycolysis pathway.[11] Therefore, this compound would introduce labeled carbons into the central carbon metabolism at the level of fructose.

Sorbitol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Fructose_6_Phosphate Fructose-6-Phosphate Fructose->Fructose_6_Phosphate Glycolysis Glycolysis Fructose_6_Phosphate->Glycolysis

Figure 1: The Polyol (Sorbitol) Pathway.

Comparison of this compound with a Standard Tracer

Feature[U-13C6]Glucose[U-13C6]L-Sorbitol (Theoretical)
Entry Point into Central Carbon Metabolism Glycolysis (at Glucose-6-Phosphate)Glycolysis (at Fructose-6-Phosphate via Fructose)
Primary Pathways Traced Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthetic pathways originating from these central pathways.[9][10]Glycolysis (from Fructose-6-Phosphate onwards), TCA Cycle, Biosynthetic pathways originating from lower glycolysis and the TCA cycle.
Potential Advantages Comprehensive labeling of central carbon metabolism, providing data for a wide range of fluxes. Well-established and extensively validated.[9][10][13]May offer a more direct way to study fructose metabolism and its entry into glycolysis. Could potentially be used to investigate the activity of the polyol pathway itself.
Potential Limitations Labeling patterns can be complex to deconvolute. May not be optimal for resolving fluxes in all pathways simultaneously.[10]Bypasses the upper part of glycolysis and the Pentose Phosphate Pathway, limiting the ability to resolve fluxes in these pathways. The rate of uptake and conversion to fructose could be a limiting factor and may vary significantly between cell types. The presence of endogenous sorbitol production from glucose could dilute the isotopic enrichment.
Considerations for Reproducibility High reproducibility is achievable with standardized protocols.[1]Reproducibility would depend on consistent expression and activity of aldose reductase and sorbitol dehydrogenase in the biological system under study. Cellular uptake rates of sorbitol would also need to be consistent.

Experimental Protocol: A General Framework for 13C-MFA

The following provides a generalized experimental workflow for a 13C-MFA study, which can be adapted for use with this compound.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Tracer_Selection 1. Tracer Selection (e.g., this compound) Cell_Culture 2. Cell Culture with 13C-Tracer Tracer_Selection->Cell_Culture Metabolite_Extraction 3. Metabolite Extraction (e.g., Protein Hydrolysis) Cell_Culture->Metabolite_Extraction MS_Analysis 4. GC-MS or LC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing 5. Mass Isotopomer Distribution (MID) Calculation MS_Analysis->Data_Processing Flux_Estimation 6. Flux Estimation (e.g., using INCA, 13CFLUX2) Data_Processing->Flux_Estimation Statistical_Analysis 7. Goodness-of-Fit and Confidence Interval Calculation Flux_Estimation->Statistical_Analysis Flux_Map 8. Metabolic Flux Map Generation Statistical_Analysis->Flux_Map

Figure 2: General workflow for a 13C-MFA experiment.
Detailed Methodologies:

  • Cell Culture and Labeling:

    • Culture cells in a defined medium where the primary carbon source can be replaced with the 13C-labeled tracer (e.g., this compound).

    • The concentration of the tracer should be optimized. For tracers like glucose, a common mixture is 80% [1-13C]glucose and 20% [U-13C]glucose.[5] A similar optimization would be necessary for this compound.

    • Cells should be cultured for a sufficient duration to ensure metabolic and isotopic steady state. This is typically determined by monitoring the labeling pattern of key metabolites over time.

  • Metabolite Extraction and Derivatization:

    • For analysis of proteinogenic amino acids, cell pellets are harvested and washed.

    • Proteins are precipitated and then hydrolyzed (e.g., with 6M HCl at 100°C for 24 hours) to release free amino acids.

    • The amino acid hydrolysates are dried and derivatized to make them volatile for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Mass Spectrometry Analysis:

    • Derivatized samples are analyzed by GC-MS. The instrument is operated in selective ion monitoring (SIM) mode to acquire data for specific fragments of the derivatized amino acids.

    • The resulting mass spectra provide the mass isotopomer distributions (MIDs) for each amino acid fragment, which reflect the 13C labeling patterns.

  • Computational Flux Analysis:

    • The experimentally determined MIDs, along with measured extracellular rates (e.g., tracer uptake, lactate secretion), are input into a metabolic flux analysis software package (e.g., INCA, 13CFLUX2).

    • The software uses an iterative algorithm to find the set of metabolic fluxes that best reproduce the experimental data within the context of a provided metabolic network model.

    • A chi-squared test is used to assess the goodness-of-fit, and confidence intervals for the estimated fluxes are determined.[1]

Conclusion

The use of this compound as a tracer in metabolic flux analysis is a novel approach that warrants further investigation. Based on its metabolic fate through the polyol pathway, it has the potential to provide specific insights into fructose metabolism and the lower part of glycolysis. However, its utility is likely to be cell-type dependent and may not be suitable for obtaining a global view of central carbon metabolism in the way that [U-13C6]glucose does. Researchers considering the use of this compound should carefully consider the metabolic capabilities of their system and conduct preliminary studies to validate its uptake and metabolism. As with any 13C-MFA study, rigorous experimental design and computational analysis are essential for obtaining reproducible and meaningful metabolic flux data.

References

A Comparative Guide to the L-Sorbitol-13C Breath Test for Correlating Clinical Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for precise and non-invasive biomarkers is paramount. The L-Sorbitol-13C breath test is an emerging diagnostic tool with potential applications in assessing intestinal malabsorption and monitoring treatment efficacy in various gastrointestinal disorders. This guide provides an objective comparison of the this compound breath test with established alternatives, supported by experimental data, to aid in its evaluation for clinical and research applications.

Comparison of Diagnostic Performance

The this compound breath test offers a distinct methodology compared to traditional hydrogen-based breath tests. The following tables summarize the diagnostic performance of the this compound breath test and its common alternatives, the glucose and lactulose hydrogen breath tests, in the context of celiac disease and small intestinal bacterial overgrowth (SIBO).

Table 1: Diagnostic Accuracy in Celiac Disease

TestSensitivitySpecificityKey Findings
This compound Breath Test (¹³C-SBT) 74%[1]85% (vs. patient and healthy controls)[1]Correlates with serum IgA tissue-transglutaminase antibody levels.[1] Shows improvement with a gluten-free diet.
Sorbitol H₂ Breath Test (H₂-SBT) 71%[1]25% (vs. patient controls), 46% (vs. healthy controls)[1]Unsatisfactory specificity in a clinical setting.[1]

Table 2: Diagnostic Accuracy in Small Intestinal Bacterial Overgrowth (SIBO)

TestSensitivitySpecificityAdvantagesDisadvantages
Glucose H₂/CH₄ Breath Test 55% - 63%[2][3]83%[2]High specificity due to rapid absorption in the proximal small intestine, leading to fewer false positives.[4]May not detect bacterial overgrowth in the distal small intestine.[2]
Lactulose H₂/CH₄ Breath Test 31% - 42%[2][3]71% - 86%[2][3]Can detect SIBO throughout the entire small intestine as it is not absorbed.[2]Higher rate of false positives due to variations in intestinal transit time.[5]
This compound Breath Test Data not availableData not availablePotential for assessing malabsorption related to SIBO.Not yet established as a primary diagnostic tool for SIBO.

Correlation with Clinical Outcomes

A key advantage of the this compound breath test lies in its potential to provide quantitative data that can be correlated with clinical outcomes, particularly in monitoring treatment response in celiac disease.

Table 3: this compound Breath Test in Monitoring Celiac Disease Treatment

ParameterUntreated Celiac DiseaseCeliac Disease on Gluten-Free Diet (GFD)Healthy Controls
¹³CO₂ levels at 60 min Significantly lowerIncreased in 77% of patients after GFD, but still lower than controls[6]Higher than treated and untreated celiac patients

One study demonstrated a progressive decrease in the maximal H₂ concentration and a delay in the peak excretion time in the sorbitol H₂ breath test, which correlated with histological recovery in celiac patients on a gluten-free diet.[7] While this was an H₂-based test, it suggests the potential for the ¹³C-sorbitol breath test to similarly quantify mucosal healing.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of clinical studies. The following are outlines of the experimental protocols for the this compound breath test and its alternatives.

This compound Breath Test Protocol (for Celiac Disease Assessment) [1][6]

  • Patient Preparation:

    • Overnight fast.

    • Avoidance of certain foods and medications that could interfere with the test results.

  • Test Procedure:

    • Collection of a baseline breath sample.

    • Oral administration of a solution containing 5g of sorbitol and 100mg of ¹³C-sorbitol dissolved in 250 ml of water.

    • Collection of end-expiratory breath samples every 30 minutes for 4 hours.

  • Analysis:

    • Measurement of ¹³CO₂ concentration in the breath samples.

    • Results are often expressed as a delta over baseline (DOB), representing the change in the ¹³CO₂/¹²CO₂ ratio from the baseline sample.

Glucose Hydrogen/Methane Breath Test Protocol (for SIBO Diagnosis)

  • Patient Preparation:

    • A specific diet for 1-2 days prior to the test, avoiding high-fiber foods, dairy, and certain carbohydrates.

    • Overnight fast (8-12 hours).

    • Avoidance of antibiotics for at least 4 weeks prior to the test.

    • No smoking or vigorous exercise on the day of the test.

  • Test Procedure:

    • Collection of a baseline breath sample.

    • Oral administration of a solution of 50-75g of glucose in water.

    • Collection of breath samples every 15-20 minutes for 2-3 hours.

  • Analysis:

    • Measurement of hydrogen (H₂) and methane (CH₄) concentrations in parts per million (ppm).

    • A rise in H₂ of ≥ 20 ppm or CH₄ of ≥ 10 ppm above baseline within 90 minutes is generally considered positive for SIBO.

Lactulose Hydrogen/Methane Breath Test Protocol (for SIBO Diagnosis)

  • Patient Preparation:

    • Similar to the glucose breath test, with a preparatory diet, fasting, and medication restrictions.

  • Test Procedure:

    • Collection of a baseline breath sample.

    • Oral administration of a solution of 10g of lactulose in water.

    • Collection of breath samples every 15-20 minutes for 3-4 hours.

  • Analysis:

    • Measurement of H₂ and CH₄ concentrations in ppm.

    • An early rise in H₂ of ≥ 20 ppm or CH₄ of ≥ 10 ppm above baseline, often within 90 minutes, can indicate SIBO. A later peak is indicative of colonic fermentation.

Visualizing the Underlying Science and a Clinical Workflow

To better understand the metabolic processes and the application of these breath tests in a clinical research setting, the following diagrams are provided.

Sorbitol_Metabolism_Pathway cluster_small_intestine Small Intestine cluster_bacterial_cell Bacterial Cell Sorbitol L-Sorbitol-¹³C Gut_Bacteria Gut Bacteria Sorbitol->Gut_Bacteria Metabolism Absorption Intestinal Absorption Sorbitol->Absorption b_Sorbitol Sorbitol CO2 ¹³CO₂ Gut_Bacteria->CO2 Produces Breath Exhaled Breath CO2->Breath Excreted in b_Fructose Fructose b_Sorbitol->b_Fructose Sorbitol Dehydrogenase Glycolysis Glycolysis b_Fructose->Glycolysis b_CO2 CO₂ Glycolysis->b_CO2

Caption: Bacterial metabolism of L-Sorbitol in the gut.

Breath_Test_Workflow cluster_screening Patient Screening and Preparation cluster_testing Breath Test Administration cluster_analysis Sample Analysis and Data Interpretation Patient_Inclusion Inclusion Criteria Met (e.g., Suspected Celiac Disease, IBS) Diet_Prep Dietary and Medication Restrictions Patient_Inclusion->Diet_Prep Fasting Overnight Fasting Diet_Prep->Fasting Baseline Baseline Breath Sample Collection Fasting->Baseline Substrate Administer Substrate (¹³C-Sorbitol, Glucose, or Lactulose) Baseline->Substrate Serial_Samples Serial Breath Sample Collection (q30 min) Substrate->Serial_Samples Analysis Gas Chromatography or Mass Spectrometry Analysis Serial_Samples->Analysis Correlation Correlate Breath Test Results with Clinical Symptom Scores Analysis->Correlation Outcome Primary Outcome Assessment Correlation->Outcome

Caption: Clinical trial workflow for comparing breath tests.

References

A Researcher's Guide to Software for L-Sorbitol-¹³C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, this guide offers a comparative overview of software solutions for investigating L-Sorbitol metabolism using ¹³C isotope tracers. We provide a detailed breakdown of key software, experimental protocols, and visual workflows to aid in selecting the most appropriate tools for your research needs.

Metabolic flux analysis (MFA) using stable isotopes like ¹³C is a powerful technique to unravel the intricate network of metabolic pathways.[1][2][3] When studying the polyol pathway, where L-Sorbitol is a key intermediate, ¹³C-MFA allows for the quantification of reaction rates (fluxes) that are not directly measurable.[4] This is crucial for understanding the metabolic reprogramming in various physiological and pathological states, including diabetes and cancer.[5][6] The choice of software for analyzing the complex data generated from these experiments is a critical step that influences the accuracy and efficiency of the research.

Software at a Glance: A Comparative Overview

Several software packages are available for ¹³C-MFA, each with its own set of features, algorithms, and user interfaces. While some are well-established commercial products, others are open-source and offer greater flexibility. The following tables provide a summary of the key characteristics of prominent software that can be applied to L-Sorbitol-¹³C flux analysis.

Software Developer/Institution License Platform Key Features
INCA Vanderbilt UniversityAcademic (free), CommercialMATLABHandles both steady-state and isotopically non-stationary MFA.[7][8] User-friendly graphical user interface (GUI).[9] Supports various analytical data types including MS and NMR.[8]
13CFLUX2 University of Siegen / Forschungszentrum JülichAcademic (free trial), CommercialC++ (Linux/Unix) with Java/Python add-onsHigh-performance suite for large-scale MFA.[10][11][12][13] Utilizes FluxML, a universal modeling language.[12] Supports high-performance computing environments.[13]
OpenFLUX The University of QueenslandOpen-sourceMATLABUser-friendly for small to large-scale steady-state ¹³C-MFA.[14] Employs the Elementary Metabolite Unit (EMU) framework for faster computation.[14]
FiatFlux ETH ZurichOpen-sourceMATLABDesigned for non-expert users, with a focus on metabolic flux ratio analysis.[15] Pre-configured for experiments with [1-¹³C] and [U-¹³C]glucose.
FreeFlux National Renewable Energy LaboratoryOpen-sourcePythonA newer package for both steady-state and non-stationary MFA.[16] Offers flexibility and integration with other Python-based tools.[16]
FluxPyt Institute of Chemical Technology, MumbaiOpen-sourcePythonFree and open-source software for ¹³C-MFA based on the EMU framework. Provides Monte-Carlo analysis for standard deviation estimation of fluxes.
Software Steady-State MFA Non-Stationary MFA Algorithm(s) Input Data Format
INCA YesYesElementary Metabolite Units (EMU), CumomerText files, Excel
13CFLUX2 YesYesEMU, CumomerFluxML (XML-based)
OpenFLUX YesNoEMUSpreadsheet-based
FiatFlux YesNoFlux ratio analysis, ¹³C-constrained flux balancingGC-MS data
FreeFlux YesYesEMUPython objects/classes
FluxPyt YesNoEMUText files

The L-Sorbitol (Polyol) Pathway: A Visual Representation

The sorbitol pathway, also known as the polyol pathway, is a two-step metabolic route that converts glucose to fructose.[4] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake. Under hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and cellular damage.

Sorbitol_Pathway cluster_ar cluster_sdh Glucose Glucose Sorbitol L-Sorbitol Glucose->Sorbitol Aldose Reductase NADPH NADPH Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD NAD+ Glycolysis Glycolysis Fructose->Glycolysis NADP NADP+ NADPH->NADP NADH NADH NAD->NADH MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Exp_Design Experimental Design (Tracer Selection) Cell_Culture Cell Culture & Labeling with ¹³C-Sorbitol Exp_Design->Cell_Culture Sampling Metabolite Extraction & Quenching Cell_Culture->Sampling MS_Analysis GC-MS or LC-MS/MS Analysis Sampling->MS_Analysis Flux_Calc Flux Calculation (Software-based) MS_Analysis->Flux_Calc Mass Isotopomer Distributions Model Metabolic Network Model Construction Model->Flux_Calc Stats Statistical Analysis (Goodness-of-fit, Confidence Intervals) Flux_Calc->Stats Flux_Map Flux Map Visualization Stats->Flux_Map

References

A Guide to Inter-Laboratory Comparison of L-Sorbitol-13C Measurement Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of L-Sorbitol-13C measurement protocols. Due to the absence of publicly available, direct inter-laboratory comparison studies specifically for this compound, this document outlines a hypothetical comparison based on established analytical methodologies. The objective is to offer a comprehensive overview of potential experimental protocols, data presentation, and performance characteristics that would be critical in such a study.

Hypothetical Inter-Laboratory Comparison Data

An inter-laboratory comparison would aim to assess the accuracy, precision, and overall reliability of different analytical methods for the quantification of this compound. Below is a table summarizing hypothetical results from such a study, comparing two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance MetricGC-MS MethodLC-MS/MS Method
Accuracy (% Recovery) 95.8 ± 4.2%98.2 ± 2.5%
Precision (RSD)
- Repeatability (Intra-day)≤ 5%≤ 3%
- Reproducibility (Inter-day)≤ 8%≤ 6%
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 10 ng/mL1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL5 ng/mL
Sample Throughput ModerateHigh
Matrix Effects Moderate (derivatization may be required)Low to Moderate (can be minimized with optimization)

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency and comparability in an inter-laboratory study. The following are representative protocols for the two analytical methods compared.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

a. Sample Preparation & Derivatization:

  • Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., a different isotopically labeled sugar alcohol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: For biological matrices like plasma, precipitate proteins by adding a solvent such as acetonitrile or methanol. Centrifuge to separate the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature.

  • Derivatization: Reconstitute the dried residue in a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine). Heat the mixture to ensure complete derivatization of the hydroxyl groups of this compound to trimethylsilyl (TMS) ethers.

b. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the analyte from other components. A temperature gradient program is typically employed for optimal separation.

  • Mass Spectrometry Detection: Operate the mass spectrometer in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Monitor characteristic ions of the derivatized this compound and the internal standard.

c. Data Analysis:

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method that often does not require derivatization for polar compounds like this compound.

a. Sample Preparation:

  • Internal Standard Addition: Add an appropriate internal standard to all samples, calibrators, and quality controls.

  • Protein Precipitation/Filtration: For biological samples, perform protein precipitation with a solvent like acetonitrile, followed by centrifugation. Alternatively, use a simple filtration step for cleaner sample matrices.

  • Dilution: Dilute the supernatant or filtrate with the initial mobile phase to ensure compatibility with the LC system.

b. LC-MS/MS Analysis:

  • Injection: Inject the prepared sample into the LC system.

  • Chromatographic Separation: Use a suitable column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a C18 column with an appropriate ion-pairing agent, to achieve retention and separation of this compound. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Mass Spectrometry Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring a specific product ion after fragmentation in the collision cell. This highly selective detection minimizes interferences.

c. Data Analysis:

  • Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from calibrators of known concentrations.

Visualizations

The following diagrams illustrate a typical workflow for this compound analysis and a logical comparison of the analytical methods.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing cluster_3 Result Reporting Sample_Collection Sample Collection (e.g., Plasma, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis (or GC-MS after derivatization) Supernatant_Transfer->LC_MS_MS_Analysis Peak_Integration Peak Integration LC_MS_MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Data_Review Data Review and Quality Control Concentration_Calculation->Data_Review Final_Report Final Report Data_Review->Final_Report G cluster_Conclusion Conclusion Method_Comparison Comparison of Analytical Methods for this compound GC_MS GC-MS Requires Derivatization Good Specificity Higher LOD/LOQ Moderate Throughput Conclusion_Node LC-MS/MS is generally the preferred method for high-sensitivity and high-throughput quantification of this compound in complex matrices. GC_MS->Conclusion_Node LC_MS_MS LC-MS/MS No Derivatization Needed Excellent Specificity & Sensitivity Lower LOD/LOQ High Throughput LC_MS_MS->Conclusion_Node Performance_Metrics Key Performance Metrics Performance_Metrics->GC_MS Performance_Metrics->LC_MS_MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.